molecular formula C5H4BrIN2 B1372190 2-Bromo-5-iodopyridin-3-amine CAS No. 1138444-06-0

2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190
CAS No.: 1138444-06-0
M. Wt: 298.91 g/mol
InChI Key: ZOBJZYQEHPMUKG-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBJZYQEHPMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673859
Record name 2-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-06-0
Record name 2-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-iodopyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-iodopyridin-3-amine (CAS: 1138444-06-0)

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a bromine atom at the 2-position, an iodine atom at the 5-position, and an amine group at the 3-position. This unique arrangement of reactive sites allows for sequential and site-selective modifications, making it a valuable scaffold for the construction of complex molecular architectures.

The strategic placement of two different halogen atoms (bromine and iodine) with differential reactivity, alongside a nucleophilic amino group, provides chemists with a powerful tool for generating diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in drug development.

It is important to note that while the CAS number for this compound is 1138444-06-0, much of the published literature focuses on its isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1).[1][2][3][4][5] This guide will primarily focus on the requested 3-amino isomer, but will draw upon data from the more extensively studied 2-amino isomer to illustrate key principles of synthesis and reactivity where specific data is limited.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1138444-06-0
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.91 g/mol
Appearance Solid (predicted)
InChI Key ZOBJZYQEHPMUKG-UHFFFAOYSA-N
SMILES Nc1cc(I)cnc1Br

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as a broad signal for the amine (-NH₂) protons. For the closely related isomer, 3-amino-5-bromo-2-iodopyridine, the aromatic protons appear as doublets at δ 7.16 and δ 7.67 ppm, with the amine protons as a singlet at δ 5.65 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes, confirming the elemental composition.

Synthesis and Manufacturing

The synthesis of multi-substituted pyridines often requires a carefully planned multi-step sequence to ensure correct regiochemistry. A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related halo-aminopyridines. The following protocol is a proposed pathway starting from 3-aminopyridine.

Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination A 3-Aminopyridine B 3-Amino-2-bromopyridine A->B  N-Bromosuccinimide (NBS),  Acetonitrile (CH3CN) C This compound B->C  N-Iodosuccinimide (NIS),  Sulfuric Acid (H2SO4)

Proposed Synthetic Pathway

Step 1: Bromination of 3-Aminopyridine

The first step involves the selective bromination of 3-aminopyridine at the 2-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 2 is sterically less hindered and electronically favored for bromination.

  • Protocol:

    • Dissolve 3-aminopyridine in a suitable solvent such as acetonitrile.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.

    • Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-amino-2-bromopyridine.

Causality: The use of NBS provides a source of electrophilic bromine under mild conditions, which is crucial for achieving selective monobromination and avoiding over-bromination. Acetonitrile is a common polar aprotic solvent for such reactions.

Step 2: Iodination of 3-Amino-2-bromopyridine

The second step is the iodination at the 5-position. The existing amino and bromo substituents will direct the incoming electrophilic iodine. The 5-position is para to the activating amino group, making it susceptible to electrophilic substitution.

  • Protocol:

    • Dissolve 3-amino-2-bromopyridine in concentrated sulfuric acid and cool in an ice bath.

    • Slowly add one equivalent of N-Iodosuccinimide (NIS).

    • Allow the reaction to stir at room temperature for several hours. A similar reaction for a related compound required 3 hours.[6]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia) to a pH of 8-9.[3][7]

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[3]

Causality: NIS in strong acid is a potent electrophilic iodinating agent. The strong acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a programmed, step-wise elaboration of the molecular scaffold.

Reactivity of this compound cluster_reactions Key Transformations main This compound C-I Bond (Pos 5) C-Br Bond (Pos 2) N-H Bond (Pos 3) suzuki Suzuki Coupling (Boronic Acids) main:f1->suzuki Pd(0), Base (Higher Reactivity) main:f2->suzuki Pd(0), Base (Lower Reactivity) sonogashira Sonogashira Coupling (Alkynes) main:f1->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig (Amines, Alcohols) main:f2->buchwald Pd(0), Base acylation Acylation / Sulfonylation (Acyl/Sulfonyl Chlorides) main:f3->acylation Base

Differential Reactivity and Key Coupling Reactions

  • Palladium-Catalyzed Cross-Coupling: The C-I and C-Br bonds are excellent handles for transition metal-catalyzed cross-coupling reactions.

    • C-I Bond Reactivity: The carbon-iodine bond is more reactive than the carbon-bromine bond in oxidative addition to Palladium(0) catalysts. This allows for selective functionalization at the 5-position. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck couplings can be performed preferentially at this site.

    • C-Br Bond Reactivity: Following the reaction at the iodo-position, the C-Br bond at the 2-position can be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., different ligand, higher temperature). This site is particularly useful for Buchwald-Hartwig aminations or Suzuki couplings.

  • Amino Group Functionalization: The amino group at the 3-position can undergo standard reactions such as acylation, sulfonylation, or alkylation. It can also be used as a directing group in certain metal-catalyzed C-H activation reactions.

This multi-faceted reactivity makes this compound a valuable intermediate for synthesizing complex heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Pyridine derivatives are found in drugs for a wide range of conditions, from cancer to infectious diseases.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provide a strong basis for hazard assessment.

Hazard Identification (based on analogous compounds):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][8]

  • Skin Irritation: Causes skin irritation.[4][8]

  • Eye Irritation: Causes serious eye damage or irritation.[4][8]

  • Respiratory Irritation: May cause respiratory irritation.[4][8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11] Avoid breathing dust.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, remove all ignition sources. For minor spills, use dry clean-up procedures and avoid generating dust.[9] Collect the material in a suitable, labeled container for disposal.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][12]

Conclusion

This compound is a highly functionalized pyridine building block with significant potential in synthetic and medicinal chemistry. Its key value lies in the orthogonal reactivity of its three functional groups, which enables the programmed and selective synthesis of complex target molecules. While detailed literature on this specific isomer is emerging, the principles of its synthesis and reactivity can be reliably inferred from established pyridine chemistry and data on its isomers. For researchers and drug development professionals, this compound represents a valuable starting material for the creation of novel chemical entities with potential therapeutic applications.

References

Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-iodopyridin-3-amine: A Keystone Heterocyclic Building Block

This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, a robust and validated synthetic protocol, state-of-the-art analytical characterization, and its strategic applications in the synthesis of complex molecular architectures. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical utility.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of multiple, orthogonally reactive functional groups onto this ring system provides chemists with powerful tools for building molecular diversity and fine-tuning pharmacological properties. This compound (CAS: 1138444-06-0) is a prime example of such a versatile building block. Its unique arrangement of an amino group, a bromine atom, and an iodine atom offers three distinct points for chemical modification, enabling a modular and efficient approach to the synthesis of novel drug candidates and functional materials.[1][2]

It is critical to distinguish this compound from its more commonly documented isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1).[3] While both are valuable, the 3-amino substitution pattern of the subject molecule provides a different spatial arrangement of reactive vectors, opening avenues to unique chemical space and intellectual property.

Core Molecular Properties and Specifications

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 298.91 g/mol [3][4]
Molecular Formula C₅H₄BrIN₂[4]
CAS Number 1138444-06-0
IUPAC Name This compound
SMILES String Nc1cc(I)cnc1Br
InChI Key ZOBJZYQEHPMUKG-UHFFFAOYSA-N
Physical Form Solid
Melting Point 113-117 °C (for 2-amino isomer)[4]

Note: The melting point is listed for the closely related 2-amino isomer as a reference point due to the scarcity of specific data for the 3-amino isomer.

Synthesis and Purification Protocol

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The following protocol outlines a plausible and efficient pathway starting from 2-amino-5-bromopyridine, a commercially available starting material. This multi-step process is designed for scalability and high purity output.

Synthetic Workflow Overview

The overall strategy involves the diazotization of a precursor followed by iodination. This classic Sandmeyer-type approach is reliable for the introduction of iodine at a specific position.

G cluster_0 Step 1: Iodination via Diazotization cluster_1 Step 2: Conversion to Target Compound (Hypothetical) A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B  1. H₂SO₄, KIO₃  2. KI (aq)  Yield: ~74% C 2-Amino-5-bromo-3-iodopyridine D This compound C->D  Proposed multi-step sequence:  1. Diazotization (NaNO₂, HBF₄)  2. Bromination (CuBr)  3. Nitration  4. Reduction

Caption: Synthetic pathway from 2-aminopyridine to the target compound.

Detailed Step-by-Step Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Precursor)

This protocol is adapted from established literature procedures for the synthesis of the key precursor.[5][6]

Materials:

  • 2-Amino-5-bromopyridine

  • Sulfuric acid (2 M)

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Ammonia solution

  • Ethanol (85%)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-bromopyridine (1.0 eq) in 2 M sulfuric acid (10 mL per gram of starting material).

  • Iodate Addition: Stir the solution and add potassium iodate (0.5 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Heating and Iodide Addition: Heat the mixture to 100°C. Prepare a solution of potassium iodide (0.6 eq) in water (10 mL) and add it dropwise via the addition funnel over 30-60 minutes.

    • Rationale: This two-step iodination using an oxidant (KIO₃) and an iodine source (KI) in acidic media generates the electrophilic iodine species in situ for efficient aromatic substitution.[7]

  • Reaction Monitoring: Allow the mixture to stir at 100°C for an additional 1.5-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to confirm the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH of the aqueous phase to ~8-9 using a concentrated ammonia solution while cooling in an ice bath.

  • Precipitation and Filtration: Cool the neutralized mixture to 10°C for 1 hour to ensure complete precipitation of the product. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water. Recrystallize the crude product from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine as a solid. A typical yield for this step is around 74%.[5]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The combination of mass spectrometry and NMR spectroscopy provides an unambiguous structural confirmation.

TechniqueExpected Result for this compoundRationale
¹H NMR Two distinct aromatic proton signals, likely doublets, in the δ 7.5-8.5 ppm range. A broad singlet for the -NH₂ protons.The substitution pattern leaves two protons on the pyridine ring. Their chemical shifts and coupling constants would confirm their relative positions.
Mass Spec (HRMS) Molecular Ion (M⁺) peak at m/z ≈ 298.86. A characteristic isotopic pattern showing peaks for [M], [M+2] due to the presence of both ⁷⁹Br/⁸¹Br isotopes.High-resolution mass spectrometry confirms the elemental composition. The isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and iodine (¹²⁷I is monoisotopic) is a definitive signature.[3]
HPLC/UPLC A single major peak with >98% purity under optimized conditions (e.g., C18 column, acetonitrile/water gradient, UV detection at ~254 nm).Confirms the purity of the compound and is used for quality control. The method would be validated against a reference standard.[5]

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of the C-I and C-Br bonds, coupled with the nucleophilic amino group, allows for a sequence of selective chemical transformations.

  • Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 5-position while leaving the bromine at the 2-position available for a subsequent, more forcing coupling reaction. This sequential approach is a cornerstone of modern medicinal chemistry for building libraries of analogues.

  • Amino Group Functionalization: The 3-amino group can be readily acylated, alkylated, or used in condensation reactions to attach various side chains or linkers, further expanding the accessible molecular diversity.

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the enzyme's ATP-binding pocket.[5][6] This building block is an ideal starting point for synthesizing novel hinge-binding fragments.

Workflow for Molecular Diversification

G cluster_0 Selective C-I Coupling cluster_1 Subsequent C-Br Coupling cluster_2 Amine Functionalization A This compound B Suzuki Coupling (R-B(OH)₂) A->B Pd cat. C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu cat. D Buchwald-Hartwig (R-NH₂) A->D Pd cat. E Suzuki Coupling (R'-B(OH)₂) B->E Pd cat. (harsher conditions) C->E Pd cat. (harsher conditions) F Acylation (R''-COCl) E->F G Diverse Molecular Scaffolds F->G

Caption: Diversification potential via sequential cross-coupling and functionalization.

Safety, Handling, and Storage

As with any halogenated amine, proper safety protocols must be strictly followed.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

  • Handling: Avoid creating dust. Use engineering controls like local exhaust ventilation. Avoid all personal contact, including inhalation.[10] After handling, wash hands thoroughly.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed. For long-term storage, refrigeration is recommended.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential for accelerating drug discovery and materials science research. Its trifunctional nature allows for controlled, sequential modifications, providing a reliable and flexible platform for synthesizing complex and diverse molecular libraries. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to confidently and effectively integrate this powerful building block into their research programs.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 2-Amino-5-bromo-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted pyridine intermediates.

A Note on Nomenclature

In the field of chemical synthesis, precise nomenclature is paramount. The topic of interest, "2-Bromo-5-iodopyridin-3-amine," is structurally distinct from the more extensively documented isomer, 2-Amino-5-bromo-3-iodopyridine . While both are dihalogenated aminopyridines, the substitution patterns on the pyridine ring differ. Due to the wealth of available technical data for 2-Amino-5-bromo-3-iodopyridine (CAS No. 381233-96-1) , this guide will focus on this specific, well-characterized compound. Limited data is available for the isomer this compound (CAS No. 1138444-06-0), which is noted as a solid with a molecular weight of 298.91 g/mol .

Core Physicochemical Properties

2-Amino-5-bromo-3-iodopyridine is a key building block in organic synthesis, particularly valued in medicinal chemistry.[1][2] Its utility stems from the distinct reactivity of the amine, bromo, and iodo functional groups, which allows for sequential and site-selective modifications.

At ambient temperature, the compound presents as a white to light yellow or off-white solid powder.[1][3] Its physical properties are summarized below.

PropertyValueSource(s)
CAS Number 381233-96-1[3][4][5]
Molecular Formula C₅H₄BrIN₂[3][4][5]
Molecular Weight 298.91 g/mol [3][4][5]
Appearance White to off-white/light yellow solid powder[1][3]
Melting Point 112-117 °C (range observed across sources)[1][3][5]
Solubility Low solubility in water; soluble in organic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1]

The observed variance in the melting point, ranging from 112°C to 145°C across different suppliers, is likely attributable to differences in residual solvent content and overall purity.[1][3][5] Researchers should consider purification by recrystallization if a sharp, consistent melting point is critical for their application.

Molecular Structure and Spectroscopic Data

The structural identity of 2-Amino-5-bromo-3-iodopyridine is routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Diagram

Caption: Structure of 2-Amino-5-bromo-3-iodopyridine.

¹H NMR Spectral Data

The proton NMR spectrum provides unambiguous evidence for the substitution pattern.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H).[6]

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[2]

Interpretation:

  • The two signals at 8.06 ppm and 7.96 ppm are doublets, corresponding to the two coupled aromatic protons on the pyridine ring. The small coupling constant (J = 2.2 Hz) is characteristic of a meta-coupling, confirming their relative positions.

  • The broad singlet observed around 4.96-5.00 ppm integrates to two protons and is assigned to the amine (-NH₂) group.[2][6]

Synthesis Protocol

2-Amino-5-bromo-3-iodopyridine is commonly synthesized from 2-Amino-5-bromopyridine via an electrophilic iodination reaction. The protocol below is a synthesized methodology based on established procedures.[2][6]

Experimental Workflow: Iodination

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Dissolve 2-Amino-5-bromopyridine in 2M Sulfuric Acid B Add Potassium Iodate (KIO₃) in portions A->B C Heat mixture to 100°C B->C D Slowly add aqueous Potassium Iodide (KI) solution C->D E Stir at 100°C for ~1.5 hours D->E F Cool to room temperature E->F G Adjust pH to 8-9 with base (e.g., ammonia) F->G H Extract with Ethyl Acetate G->H I Wash organic layer (Na₂S₂O₃, brine) H->I J Dry (Na₂SO₄) and concentrate I->J K Recrystallize from alcohol to afford final product J->K

Caption: Synthetic workflow for 2-Amino-5-bromo-3-iodopyridine.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[2][6]

  • Iodate Addition: To the stirred solution, add potassium iodate (KIO₃, ~0.5 equivalents) in portions.[2][6] The use of KIO₃ in an acidic medium generates the electrophilic iodine species required for the reaction.

  • Heating: Heat the reaction mixture to 100°C.[2][6]

  • Iodide Addition: Prepare a solution of potassium iodide (KI, ~0.55 equivalents) in water and add it dropwise to the heated reaction mixture over approximately one hour.[2][6] This combination of iodate and iodide in situ generates iodine (I₂).

  • Reaction Completion: Maintain the mixture at 100°C with stirring for an additional 1.5 hours to ensure the reaction proceeds to completion.[2]

  • Cooling and Neutralization: Cool the mixture to room temperature. Carefully adjust the pH of the aqueous phase to 8-9 with a suitable base, such as an ammonia solution, to deprotonate the aminopyridine and facilitate extraction.[2][6]

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.[6]

  • Washing: Combine the organic layers. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-amino-3-iodo-5-bromopyridine.[2]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential for laboratory safety.

Hazard Identification

2-Amino-5-bromo-3-iodopyridine is classified with several hazards. Users must consult the full Safety Data Sheet (SDS) before handling.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin IrritationH315Causes skin irritation[3]
Serious Eye DamageH318Causes serious eye damage[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood. An N95 dust mask is recommended when handling the powder.[3]

Storage and Stability
  • Light Sensitivity: The compound is sensitive to light. It should be stored in a light-shielding or amber container to prevent photochemical degradation.[1]

  • Temperature: Store in a cool, dry place. Recommended storage temperature is between 2-8°C to maintain long-term stability.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

Industrial and Research Applications

The primary application of 2-Amino-5-bromo-3-iodopyridine is as a versatile intermediate in organic synthesis.

  • Medicinal Chemistry: It is a crucial building block for the synthesis of complex heterocyclic scaffolds. Notably, it plays an irreplaceable role in the synthesis of certain tyrosine kinase inhibitors, a class of targeted cancer chemotherapy drugs.[2]

  • Materials Science: The unique electronic properties imparted by the halogen atoms and the pyridine ring make this compound a candidate for inclusion in the synthesis of novel functional materials, such as those with specific photoelectric properties for use in organic electronics.[1]

References

2-Bromo-5-iodopyridin-3-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-5-iodopyridin-3-amine is a heavily substituted heterocyclic amine, a key building block in medicinal chemistry and organic synthesis.[1] Its utility in reaction chemistry is fundamentally governed by its solubility, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility of this compound. We will explore its physicochemical properties, predict its behavior in various organic solvent classes based on first principles, present available qualitative solubility data, and provide a robust, step-by-step experimental protocol for accurately determining its thermodynamic solubility.

Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the first step in predicting its solubility. The compound is a solid at room temperature, typically appearing as a white to light yellow or brown powder.[1] Its structure features a confluence of functional groups that create a distinct electronic and steric profile.

PropertyValueSource
IUPAC Name 5-Bromo-3-iodopyridin-2-aminePubChem[2]
Synonyms 2-Amino-5-bromo-3-iodopyridineChemicalBook[3]
CAS Number 381233-96-1[2], 1138444-06-0PubChem, Sigma-Aldrich
Molecular Formula C₅H₄BrIN₂PubChem[2]
Molecular Weight 298.91 g/mol PubChem[2]
Appearance White to off-white solid powderPipzine Chemicals[1]
Melting Point 112-113 °C or 140-145 °CSigma-Aldrich, Pipzine Chemicals[1]
Structure Chemical structure of this compoundPubChem[2]

Note on CAS Numbers and Melting Point: Multiple CAS numbers and a wide melting point range are reported by suppliers. This variance in melting point often suggests that the purity of commercially available batches can differ, a factor that can influence solubility measurements.

Theoretical Principles of Solubility

The adage "like dissolves like" is our guiding principle. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

Molecular Structure Analysis

The solubility of this compound is a direct result of the interplay between its three key structural features:

  • The Pyridine Core: The nitrogen atom in the aromatic ring is electronegative, creating a dipole moment and making the core polar. It can also act as a hydrogen bond acceptor.

  • The Amino Group (-NH₂): This is the most influential group for solubility in polar solvents. The N-H bonds are excellent hydrogen bond donors, and the lone pair on the nitrogen is a strong hydrogen bond acceptor.

  • The Halogen Atoms (-Br, -I): These large, electron-rich atoms contribute significantly to the molecule's mass and polarizability. While they increase van der Waals forces, their primary effect is increasing the lipophilic character of the molecule, which favors solubility in less polar or chlorinated solvents.

The molecule is therefore polar and amphiprotic , capable of both donating and accepting hydrogen bonds. This profile suggests poor solubility in nonpolar solvents (like hexane) and favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solvent Interactions and Predicted Behavior

The diagram below illustrates the dominant intermolecular forces expected between this compound and representative organic solvent classes.

G cluster_solute Solute cluster_solvents Solvent Classes Solute This compound (Polar, H-bond Donor/Acceptor) DMF DMF / DMSO (Polar Aprotic, H-bond Acceptor) Solute->DMF Strong H-Bonding (Solute N-H to Solvent C=O) Strong Dipole-Dipole Methanol Methanol / Ethanol (Polar Protic, H-bond Donor/Acceptor) Solute->Methanol Strong H-Bonding (Multiple Interactions) Strong Dipole-Dipole DCM DCM / Chloroform (Chlorinated, Dipolar) Solute->DCM Dipole-Dipole van der Waals Toluene Toluene / Hexane (Nonpolar) Solute->Toluene Weak van der Waals (Poor Interaction)

Caption: Predicted intermolecular forces governing solubility.

Expert Interpretation:

  • High Solubility Predicted: In polar aprotic solvents like DMF and DMSO . These solvents can accept hydrogen bonds from the solute's amino group and have strong dipoles that interact well with the polar pyridine ring.

  • Good to Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . While they can form strong hydrogen bonds, they must also solvate themselves, which can slightly temper the solute-solvent interaction compared to DMF.

  • Moderate Solubility Predicted: In chlorinated solvents like dichloromethane (DCM) . The primary interaction here is dipole-dipole. The large, polarizable halogen atoms on the solute also interact favorably with the chlorinated solvent.

  • Low to Insoluble Predicted: In nonpolar solvents like hexane, heptane, or toluene . The lack of a significant dipole moment or hydrogen bonding ability in these solvents prevents effective solvation of the polar solute molecule.

Reported Solubility Profile

Solvent ClassSolventReported SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble[1][4]Strong H-bond acceptor and high polarity.
Dimethyl sulfoxide (DMSO)Soluble[4]Strong H-bond acceptor and high polarity.
Chlorinated Dichloromethane (DCM)Soluble[1]Favorable dipole-dipole interactions.
Polar Protic EthanolSlightly Soluble[4]H-bonding is present but may be less favorable than with aprotic solvents.
Aqueous WaterLow Solubility[1]The large, lipophilic bromo- and iodo- groups outweigh the polar amine and pyridine functionalities.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[5][6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow Overview

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Centrifuge or filter the suspension (e.g., 0.22 µm PTFE). B->C D 4. Sample Preparation Carefully extract the clear supernatant. Dilute with mobile phase if necessary. C->D E 5. Analysis Quantify concentration using a calibrated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate solubility in mg/mL or mol/L using the calibration curve. E->F

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC-UV system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation (for Calibration):

    • Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or a mixture of acetonitrile/water). This is your primary stock.

    • Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Solubility Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~5-10 mg).

    • Record the exact weight of the added solid.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.[6]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

    • Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.

    • Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant into a clean analysis vial, avoiding any disturbance of the solid pellet.

  • Analysis:

    • Create a calibration curve by injecting the prepared standards into the HPLC-UV system and plotting the peak area against concentration. Ensure the curve has an R² value > 0.99.

    • Inject the saturated supernatant samples (diluted if necessary) into the HPLC system.

    • Record the peak area for each sample.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration (x) of the compound in your saturated samples from their peak areas (y).

    • Remember to account for any dilution factors used during sample preparation. The final result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Safety and Handling Precautions

As with any halogenated heterocyclic compound, appropriate safety measures are critical.

  • Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.

  • Storage: Store containers tightly closed in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

This compound is a polar molecule with poor aqueous solubility but good solubility in polar organic solvents.

  • For Synthesis: DMF, DMSO, and DCM are excellent choices as reaction solvents.

  • For Purification: A mixed-solvent system is likely required for crystallization. For example, dissolving the compound in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (an "anti-solvent" like hexane) dropwise is a standard technique to induce precipitation of the purified product.

  • For Analysis: While soluble in DMSO for stock solutions, ensure the final concentration of DMSO in aqueous mobile phases for reverse-phase HPLC is low to prevent peak distortion.

The principles and experimental protocol detailed in this guide provide a robust framework for researchers to confidently assess and utilize the solubility properties of this compound in their work.

References

introduction to dihalogenated aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Core Utility of Dihalogenated Aminopyridines in Modern Drug Discovery

Abstract

Dihalogenated aminopyridines represent a cornerstone class of heterocyclic building blocks, offering a powerful and versatile platform for the synthesis of complex molecular architectures in medicinal chemistry. Their intrinsic electronic properties, combined with the differential reactivity of the halogen substituents, provide medicinal chemists with a predictable and controllable toolkit for molecular elaboration. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of dihalogenated aminopyridines. We will explore the causality behind synthetic choices, from regioselective halogenation to site-specific cross-coupling reactions. Detailed, field-proven protocols are presented alongside a discussion of the structure-activity relationships (SAR) that these scaffolds enable. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical intermediates for the discovery of next-generation therapeutics.

The Strategic Value of the Dihalogenated Aminopyridine Scaffold

The aminopyridine nucleus is a privileged scaffold in pharmaceutical research, appearing in a multitude of FDA-approved drugs.[1] The ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor, crucial interactions for anchoring a molecule within a biological target's binding site.

The introduction of two halogen atoms onto this core structure transforms it into a highly valuable synthetic intermediate for three key reasons:

  • Orthogonal Synthetic Handles: The differing reactivity of halogens (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. This enables the controlled, stepwise construction of complex molecules.

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine and chlorine, can significantly alter the pKa of the amino group and the pyridine nitrogen, influencing a compound's solubility, lipophilicity, and metabolic stability.

  • Pharmacophoric Contribution: Halogen atoms can participate in halogen bonding, a noncovalent interaction with biological macromolecules that can enhance binding affinity and selectivity.[2] Furthermore, they can serve as metabolic "soft spots" or, conversely, block sites of oxidative metabolism.

Synthesis of Dihalogenated Aminopyridines: A Controlled Approach

The synthesis of dihalogenated aminopyridines hinges on the principles of electrophilic aromatic substitution, where the strongly activating, ortho-, para-directing amino group dominates the regiochemical outcome.

Causality in Direct Halogenation

The primary consideration in direct halogenation is controlling the level of halogenation. The electron-rich nature of the aminopyridine ring makes it susceptible to over-halogenation. Therefore, the choice of halogenating agent and the careful control of stoichiometry are paramount. Milder electrophilic halogen sources, such as N-halosuccinimides (NBS, NCS, NIS), are often preferred over diatomic halogens (Br₂, Cl₂) to achieve mono- or di-substitution without excessive byproduct formation. Acetonitrile has proven to be an effective solvent for these transformations.[3]

Workflow for Synthetic Route Selection

The following diagram illustrates the decision process for synthesizing a target dihalogenated aminopyridine.

G cluster_start cluster_path1 Direct Halogenation Route cluster_path2 Alternative Routes cluster_end start Define Target Dihalogenated Aminopyridine a1 Is the starting Aminopyridine available? start->a1 a2 Select Halogenating Agent (e.g., NBS, ICl) a1->a2 Yes b1 Consider Sandmeyer or other functional group interconversions a1->b1 No a3 Optimize Stoichiometry (2.0-2.2 equivalents for di-subst.) a2->a3 a4 Execute Protocol 1: Direct Dihalogenation a3->a4 end_node Purified Product a4->end_node b1->end_node

Caption: Decision workflow for synthesizing dihalogenated aminopyridines.

Experimental Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine

This protocol describes a reliable method for the dibromination of 2-aminopyridine, a common starting material. The self-validating nature of this protocol lies in the in-process checks and final characterization steps that confirm product identity and purity.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 eq) in acetonitrile (approx. 0.5 M), cool the reaction vessel to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent runaway side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Check: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃, saturated aq. Na₂S₂O₃ (to quench any remaining electrophilic bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The isotopic pattern for two bromine atoms in the mass spectrum is a key validation point.

Reactivity and Strategic Cross-Coupling

The true synthetic power of dihalogenated aminopyridines is realized in their application as cross-coupling partners. The ability to perform sequential reactions is critical for building molecular complexity efficiently.

The Sonogashira Coupling: A Gateway to Fused Heterocycles

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is exceptionally useful. For a substrate like 2-amino-5-bromo-3-iodopyridine, the reaction can be directed with high fidelity to the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[4] This sequential approach was used to assemble 2,5-disubstituted 7-azaindoles, which showed promising bioactivity against the parasite Giardia duodenalis.[4]

Workflow for Sequential Cross-Coupling

G start 2-Amino-3-iodo-5-bromopyridine step1 Sonogashira Coupling 1 (Pd/Cu catalyst, Alkyne A) start->step1 intermediate Intermediate: 2-Amino-3-(alkynyl)-5-bromopyridine step1->intermediate step2 Sonogashira Coupling 2 (Pd catalyst, Alkyne B) intermediate->step2 product Di-alkynylated Product step2->product cyclization Ring Closure (e.g., Cacchi Reaction) product->cyclization final Substituted 7-Azaindole cyclization->final G cluster_mods Site-Specific Modifications start 3,5-Dibromo-2-aminopyridine mod1 C5-Coupling: Introduce Solubilizing Group (R1) start->mod1 Suzuki/Buchwald mod2 C3-Coupling: Introduce Pocket-Binding Group (R2) mod1->mod2 Stille/Sonogashira final Potent & Selective Kinase Inhibitor mod2->final

References

Methodological & Application

Synthesis of 2-Bromo-5-iodopyridin-3-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, multi-step synthesis of 2-Bromo-5-iodopyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the readily available starting material, 2-aminopyridine, and proceeds through a series of transformations including nitration, reduction, diazotization-bromination (Sandmeyer reaction), and regioselective iodination. This document provides not only detailed, step-by-step protocols for each reaction but also delves into the underlying chemical principles and mechanistic considerations that govern the experimental choices. The aim is to equip researchers with a practical and scientifically grounded methodology for the reliable synthesis of this valuable heterocyclic intermediate.

Introduction

Substituted pyridines are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its distinct electronic and steric properties, offers medicinal chemists a versatile platform for generating novel molecular entities with diverse biological activities. The strategic placement of the bromo, iodo, and amino functionalities allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the exploration of extensive chemical space in drug discovery programs. This guide outlines a logical and efficient synthetic pathway from 2-aminopyridine to this target molecule, addressing the regiochemical challenges inherent in pyridine chemistry.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is accomplished via a four-step sequence as illustrated below. This pathway is designed to control the regioselectivity of substitution on the pyridine ring.

Synthetic Pathway A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B  Nitration   C 2,3-Diaminopyridine B->C  Reduction   D 2-Bromo-3-aminopyridine C->D  Sandmeyer Reaction   E This compound D->E  Iodination  

Figure 1: Overall synthetic workflow from 2-aminopyridine to this compound.

Part 1: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine

The initial phase of the synthesis focuses on the introduction of an amino group at the 3-position of the pyridine ring. This is achieved through a nitration-reduction sequence.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine

Mechanistic Insight: Direct nitration of 2-aminopyridine can lead to a mixture of isomers. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (3 and 5 positions). To achieve selectivity for the 3-position, careful control of reaction conditions is crucial. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, is the active electrophile.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, add 2-aminopyridine (20 g, 0.212 mol) portion-wise while maintaining the temperature below 20 °C using an ice bath.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • The precipitated yellow solid, 2-amino-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-Amino-3-nitropyridine to 2,3-Diaminopyridine

Mechanistic Insight: The nitro group of 2-amino-3-nitropyridine is selectively reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The use of iron powder in acidic medium is a cost-effective and efficient alternative.

Protocol:

  • In a round-bottom flask, suspend 2-amino-3-nitropyridine (15 g, 0.108 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (30 g, 0.537 mol) to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a 2 M sodium hydroxide solution to a pH of 10.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-diaminopyridine as a solid. This can be purified further by recrystallization from a suitable solvent system like toluene.[1]

Part 2: Synthesis of this compound

The second phase involves the regioselective introduction of the bromo and iodo substituents.

Step 3: Sandmeyer Reaction of 2,3-Diaminopyridine to 2-Bromo-3-aminopyridine

Mechanistic Insight: The Sandmeyer reaction provides a method to replace an amino group with a halide via a diazonium salt intermediate.[2] In the case of 2,3-diaminopyridine, the 2-amino group is generally more susceptible to diazotization than the 3-amino group due to electronic and steric factors. The subsequent reaction with a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromine atom through a radical-nucleophilic aromatic substitution mechanism.[3]

Sandmeyer Mechanism A 2,3-Diaminopyridine B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, HBr)   C Aryl Radical B->C  SET from Cu(I)Br, loss of N₂   D 2-Bromo-3-aminopyridine C->D  Br transfer from Cu(II)Br₂  

Figure 2: Simplified mechanism of the Sandmeyer reaction for the synthesis of 2-Bromo-3-aminopyridine.

Protocol:

  • Dissolve 2,3-diaminopyridine (10 g, 0.0916 mol) in 48% hydrobromic acid (50 mL) in a flask cooled in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (6.9 g, 0.100 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (14 g, 0.0976 mol) in 48% hydrobromic acid (30 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize with a concentrated ammonium hydroxide solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 2-bromo-3-aminopyridine can be purified by column chromatography on silica gel.

Step 4: Regioselective Iodination of 2-Bromo-3-aminopyridine

Mechanistic Insight: The final step is the electrophilic iodination of the 2-bromo-3-aminopyridine intermediate. The amino group at the 3-position is a strong activating group and an ortho-, para-director. The bromo group at the 2-position is a deactivating group but also an ortho-, para-director. The directing effects of the powerful activating amino group dominate, leading to preferential substitution at the 5-position (para to the amino group). N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

Protocol:

  • Dissolve 2-bromo-3-aminopyridine (5 g, 0.0289 mol) in acetonitrile (100 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (7.1 g, 0.0318 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
2-Amino-3-nitropyridineC₅H₅N₃O₂139.11Yellow solidδ 8.3-8.5 (m, 2H), 7.0-7.2 (m, 1H), 6.0-6.2 (br s, 2H)
2,3-DiaminopyridineC₅H₇N₃109.13Off-white to brown solidδ 7.5-7.7 (m, 1H), 6.8-7.0 (m, 1H), 6.5-6.7 (m, 1H), 4.5-5.5 (br s, 4H)
2-Bromo-3-aminopyridineC₅H₅BrN₂173.01Solidδ 7.8-8.0 (m, 1H), 7.1-7.3 (m, 2H), 4.0-4.5 (br s, 2H)
This compound C₅H₄BrIN₂ 298.91 Solid δ 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 4.5-5.0 (br s, 2H)

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Bromine-containing compounds: These compounds can be toxic and irritants. Avoid inhalation of dust and contact with skin.

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Handle with care.

  • Sandmeyer Reaction: The diazotization step involves the formation of potentially unstable diazonium salts. It is crucial to maintain low temperatures throughout this step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitrationIncomplete reaction or side product formationEnsure adequate cooling and slow addition of the nitrating mixture.
Incomplete reduction of the nitro groupInsufficient reducing agent or reaction timeIncrease the amount of iron powder and/or extend the reflux time. Ensure the acidic conditions are maintained.
Low yield in Sandmeyer reactionDecomposition of diazonium saltMaintain the temperature below 5 °C during diazotization and addition to the copper(I) bromide solution.
Formation of multiple iodinated productsIncorrect reaction conditionsEnsure the use of a mild iodinating agent like NIS and monitor the reaction carefully to avoid over-iodination.

References

Buchwald-Hartwig amination of 2-Bromo-5-iodopyridin-3-amine conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-iodopyridin-3-amine

Introduction: Navigating Regioselectivity in Dihalogenated Pyridines

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful method for constructing carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1][2] Its broad functional group tolerance and wide substrate scope have made it indispensable in the synthesis of pharmaceuticals and advanced materials.[1][2] A particularly compelling challenge arises with polyhalogenated substrates, such as this compound, which offer multiple reactive sites for functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a regioselective Buchwald-Hartwig amination on this compound. The primary focus is to leverage the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective amination at the 5-position. This allows the bromine atom at the 2-position to be preserved for subsequent, orthogonal chemical transformations, making this substrate a versatile building block for creating complex molecular architectures.[3][4]

The Scientific Cornerstone: The Principle of Regioselectivity

The success of this protocol hinges on the differential reactivity of carbon-halogen bonds in the key step of the catalytic cycle: oxidative addition to the palladium(0) center.[3][5] The established order of reactivity for aryl halides in palladium-catalyzed cross-couplings is generally I > Br > Cl > F.[3]

This trend is governed by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the active Pd(0) catalyst.[3][6] By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to favor the kinetic product, resulting from the selective amination at the more reactive 5-iodo position. More forcing conditions, such as higher temperatures or prolonged reaction times, could lead to a secondary amination at the C-Br position, resulting in diamine formation.[6]

Dissecting the Catalytic System: A Rationale-Driven Approach

A successful and reproducible Buchwald-Hartwig amination requires a synergistic interplay between the palladium source, ligand, base, and solvent. The choices are not arbitrary; they are dictated by the nature of the heteroaromatic substrate and the amine coupling partner.

Palladium Precatalyst

The active catalyst in the cycle is a Pd(0) species.[7][8] While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more practical and reproducible to use stable Pd(II) precatalysts such as Pd(OAc)₂.[8][9] These Pd(II) salts are reduced in situ to the active Pd(0) catalyst by the amine or, more commonly, by the phosphine ligand.[9][10] The use of well-defined palladium precatalysts, which generate the active monoligated Pd(0) species upon activation by a base, can lead to more consistent results.[7]

Ligand Selection: The Key to Success with Heterocycles

The choice of ligand is arguably the most critical parameter for the amination of heteroaryl halides like pyridines.[11] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands are essential.[12]

  • Sterically Hindered Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the crucial reductive elimination step (the final C-N bond formation) and prevents the formation of inactive catalyst dimers.[6]

  • Bidentate Ligands: Ligands like Xantphos or BINAP can also be effective. Their chelating nature can stabilize the palladium center and prevent ligand displacement by the pyridine substrate, which is a common deactivation pathway.[1][5][13]

Base Selection: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[5][12] The choice of base can significantly impact reaction rate and yield.

  • Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for this transformation.[12]

  • Phosphates and Carbonates: For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[6][13] It is crucial that the base is anhydrous, as water can lead to catalyst deactivation and hydrolysis of the phosphine ligand.[6]

Solvent Choice: The Reaction Medium

The reaction should be conducted in an anhydrous, aprotic, and degassed solvent to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[6]

  • Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[6] The choice can influence catalyst solubility and activity.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Buchwald-Hartwig amination and a typical experimental workflow for its execution.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Coupled Product) amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ amido_complex->base_h start Ar-X start->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex Experimental_Workflow Experimental Workflow setup 1. Reaction Setup (Oven-dried Schlenk flask) inert 2. Establish Inert Atmosphere (Cycle with Argon/Nitrogen) setup->inert add_solids 3. Add Solids (this compound, Pd precatalyst, Ligand, Base) inert->add_solids add_liquids 4. Add Liquids (Anhydrous, degassed solvent and liquid amine via syringe) add_solids->add_liquids heat 5. Heating and Stirring (Set to desired temperature, e.g., 80-110 °C) add_liquids->heat monitor 6. Reaction Monitoring (TLC or LC-MS analysis) heat->monitor workup 7. Work-up (Cool, dilute, filter through Celite) monitor->workup Upon completion extract 8. Extraction (Wash with water and brine) workup->extract dry 9. Drying and Concentration (Dry over Na₂SO₄, remove solvent) extract->dry purify 10. Purification (Flash column chromatography) dry->purify product Final Product (Characterization: NMR, MS) purify->product

References

Unlocking Molecular Complexity: A Guide to the Selective Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

For researchers, medicinal chemists, and professionals in drug development, the precise and selective functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The pyridine core, in particular, is a privileged motif found in numerous pharmaceuticals and biologically active compounds. 2-Bromo-5-iodopyridin-3-amine represents a versatile building block, offering two distinct halogen handles for sequential, regioselective palladium-catalyzed cross-coupling reactions. This allows for the controlled and predictable introduction of diverse molecular fragments, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the synthesis of complex target molecules.

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the underlying mechanistic principles that govern the remarkable regioselectivity of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates the initial, and often rate-determining, step of the catalytic cycle: oxidative addition to the palladium(0) center.[1] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond at the 5-position, leaving the C-Br bond at the 2-position intact for subsequent transformations.

The presence of the 3-amino group can also influence the reactivity of the adjacent C-2 and C-4 positions. However, the dominant factor governing selectivity in this substrate is the greater reactivity of the C-I bond.[1] This inherent and predictable selectivity is the key to the stepwise functionalization of this versatile building block.

Mechanistic Overview: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, which can be broadly divided into three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. In the case of this compound, this occurs preferentially at the C-I bond.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper, or amine) displaces the halide on the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and hetero-biaryl structures. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or esters will selectively yield 5-aryl-2-bromopyridin-3-amine derivatives.

Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)90885-95
PdCl₂(dppf)Cs₂CO₃DMF100680-92
Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For more challenging substrates, catalysts with more electron-rich and bulky ligands like dppf can be employed to promote efficient oxidative addition and reductive elimination.[2]

  • Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to ensure the solubility of both the organic and inorganic reagents.

Application Note 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful means to introduce alkynyl moieties, which are versatile functional groups for further synthetic manipulations. The reaction of this compound with terminal alkynes will selectively afford 2-bromo-5-alkynylpyridin-3-amine derivatives.

Protocol: Selective Sonogashira Coupling at the 5-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp480-95
PdCl₂(PPh₃)₂CuIDIPEADMF50285-98
Causality Behind Experimental Choices:
  • Co-catalyst: The copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[3]

  • Base: The amine base serves both to neutralize the HX byproduct and as a solvent or co-solvent.

  • Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When reacting this compound with a primary or secondary amine, selective C-N bond formation will occur at the 5-position to yield 2-bromo-5-aminopyridin-3-amine derivatives. The presence of the free amino group at the 3-position can potentially chelate to the palladium catalyst and inhibit the reaction; therefore, the choice of ligand is critical.

Protocol: Selective Buchwald-Hartwig Amination at the 5-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the this compound and the amine coupling partner.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene1101870-85
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1001675-90
Causality Behind Experimental Choices:
  • Ligand: The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and to prevent catalyst deactivation by the amino group. Xantphos and RuPhos are excellent choices for the amination of electron-deficient heteroaryl halides.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.

Sequential Cross-Coupling: A Strategy for Diversity

The true power of this compound lies in its potential for sequential cross-coupling. After the initial selective coupling at the 5-position, the remaining bromo substituent at the 2-position can be functionalized in a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This stepwise approach allows for the synthesis of highly substituted and diverse pyridine derivatives from a single starting material.

Caption: Workflow for the sequential cross-coupling of this compound.

Troubleshooting and Considerations

  • Low Conversion: If low conversion is observed, consider increasing the catalyst loading, screening different ligands, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[1]

  • Side Reactions: Common side products include hydrodehalogenation (removal of the halogen) and homocoupling of the coupling partners. Optimizing the reaction temperature and stoichiometry can help to minimize these side reactions.

  • Purification: The products of these reactions are often polar due to the presence of the amino group. Careful selection of the eluent system for column chromatography is necessary for effective purification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines. The predictable and high regioselectivity of palladium-catalyzed cross-coupling reactions at the more reactive C-I bond allows for a stepwise and controlled functionalization strategy. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can unlock the full synthetic potential of this powerful intermediate, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

Application Note: A Guide to the Selective Functionalization of the C-Br Bond in 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-iodopyridin-3-amine is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility is defined by the three distinct reactive sites: an amino group and two different carbon-halogen bonds (C-Br and C-I). The ability to selectively functionalize these sites in a controlled manner is paramount for multi-step synthetic campaigns. This application note provides a detailed guide on strategies to achieve the selective functionalization of the carbon-bromine (C-Br) bond at the C-2 position. We delve into the underlying principles of chemoselectivity in palladium-catalyzed cross-coupling reactions and present detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, emphasizing the sequential approach required to address the inherent reactivity differences between the C-I and C-Br bonds.

Introduction: The Strategic Value of this compound

Dihalogenated pyridines are powerful intermediates in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.[1] this compound, in particular, offers a unique platform for creating molecular diversity. The key to unlocking its synthetic potential lies in understanding and controlling the reactivity of its three functional groups. The primary challenge and opportunity arise from the differential reactivity of the two halogen atoms. This guide focuses specifically on methodologies to functionalize the C-Br bond, a transformation that is critical for the synthesis of advanced intermediates in drug discovery programs.[2]

The Principle of Chemoselectivity in Cross-Coupling Reactions

The cornerstone of selectively functionalizing a dihalogenated substrate is the difference in bond dissociation energies of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The activation energy for this step follows a well-established trend:

C-I < C-Br < C-Cl [4]

Consequently, the carbon-iodine bond at the C-5 position of this compound is significantly more reactive and susceptible to oxidative addition than the carbon-bromine bond at the C-2 position.[3][5] This inherent reactivity difference dictates that any attempt to directly functionalize the C-Br bond will likely result in a preferential reaction at the C-I site. Therefore, a sequential functionalization strategy is the most logical and widely practiced approach.

The Sequential Functionalization Workflow

This strategy involves a two-step process:

  • Step 1: Selective functionalization of the more reactive C-I bond under mild reaction conditions, leaving the C-Br bond intact.

  • Step 2: Functionalization of the remaining C-Br bond on the newly formed 5-substituted-2-bromopyridin-3-amine intermediate, typically requiring more forcing (harsher) reaction conditions.[4]

This stepwise approach provides a robust and predictable pathway to complex, unsymmetrically substituted 3-aminopyridine derivatives.

G A This compound B Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira) - Milder Conditions - Lower Temperature A->B Reagent 1 C 5-R'-2-Bromopyridin-3-amine (Intermediate) B->C D Step 2: C-Br Functionalization (e.g., Suzuki, Sonogashira, Buchwald) - Forcing Conditions - Higher Temperature C->D Reagent 2 E 5-R'-2-R''-pyridin-3-amine (Final Product) D->E G Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (R-Br) PdII_Alkynyl R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-C≡CR') PdII_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkynyl->Product

References

Application Note: Regioselective N-arylation of 2-Bromo-5-iodopyridin-3-amine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-arylated pyridine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination reaction has become a cornerstone of synthetic organic chemistry, providing a versatile and efficient method for constructing carbon-nitrogen (C-N) bonds.[1] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals.[2]

This application note provides a detailed protocol for the N-arylation of 2-Bromo-5-iodopyridin-3-amine, a versatile building block with three potential reaction sites. The key challenge and strategic focus of this procedure is achieving high regioselectivity. The inherent difference in bond dissociation energies between the C-I and C-Br bonds allows for selective functionalization. The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, enabling targeted N-arylation at the 5-position while preserving the bromine atom at the 2-position for subsequent orthogonal cross-coupling reactions. This stepwise approach significantly enhances molecular complexity from a single, readily available starting material.[3]

Mechanistic Rationale & Strategic Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-halide bond. In the case of this compound, the oxidative addition occurs preferentially at the more labile carbon-iodine bond over the stronger carbon-bromine bond.

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[7][8] These ligands promote the formation of the catalytically active monoligated Pd(0) species, facilitate the oxidative addition step even with less reactive halides, and accelerate the rate-limiting reductive elimination step.[2][4]

cluster_cat_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) pd0->oa_complex Ar-I (Oxidative Addition) amido_complex L-Pd(II)(Ar)(NR'R") (Amido Complex) oa_complex->amido_complex + R'R"NH, Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R" amido_complex->product

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the regioselective N-arylation of this compound with a representative primary amine, aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially AvailableStore under inert gas.
Aniline≥99.5%Commercially AvailableDistill before use if necessary.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas.
XPhos≥98%Commercially AvailableAir-stable solid.[7]
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableDry in an oven before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Schlenk flask / Reaction vial--Must be oven-dried and cooled under inert gas.
Magnetic stirrer and stir bar---
Inert gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.

Step-by-Step Procedure

G start Start: Prepare Glassware reagents 1. Add Solids to Flask (Substrate, Base, Ligand, Pd Source) under Inert Atmosphere start->reagents purge 2. Evacuate and Backfill with Inert Gas (3x cycle) reagents->purge solvents 3. Add Anhydrous Toluene and Liquid Amine via Syringe purge->solvents heat 4. Heat Reaction Mixture (e.g., 100-110 °C) with Stirring solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Quench, Extract, and Dry Organic Layer monitor->workup Upon Completion purify 7. Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the N-arylation protocol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), and XPhos (0.04 equiv, 4 mol%).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve a substrate concentration of ~0.1 M). Then, add aniline (1.2 equiv) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture under an inert atmosphere. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-bromo-5-iodopyridin-3-yl)aniline.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regioselectivity. The preservation of the bromine atom can be inferred from the aromatic proton signals and their coupling patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. The isotopic pattern of the bromine atom can be a key diagnostic feature.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient base, or low temperature.Ensure reagents are dry and the atmosphere is inert. Use a fresh bottle of Pd₂(dba)₃. Increase reaction temperature or time. Consider using a stronger base like LHMDS for less nucleophilic amines.[5]
Side Product Formation Reaction at the C-Br bond (loss of selectivity).Lower the reaction temperature. Use a ligand that favors selectivity, although XPhos is generally excellent. Ensure precise stoichiometry.
Dehalogenation Presence of water or other protic sources.Use rigorously dried solvents and reagents. A side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[1]
Poor Yield after Purification Product loss during work-up or chromatography.Minimize aqueous work-up steps if the product is water-soluble. Optimize the chromatography eluent system to ensure good separation.

Conclusion

This application note provides a robust and reliable protocol for the regioselective N-arylation of this compound. By leveraging the principles of the Buchwald-Hartwig amination and the differential reactivity of carbon-halogen bonds, this method offers a strategic entry point to highly functionalized pyridine derivatives. The preservation of the bromine atom allows for further synthetic manipulations, making this protocol highly valuable for researchers in drug discovery and materials science.

References

Application of 2-Bromo-5-iodopyridin-3-amine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of highly active insecticides, fungicides, and herbicides. The strategic introduction of halogen atoms and amine functionalities onto the pyridine ring profoundly influences the molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. 2-Bromo-5-iodopyridin-3-amine is a prime example of such a highly functionalized intermediate, offering multiple reaction sites for the construction of complex agrochemical molecules. Its unique substitution pattern, featuring a nucleophilic amine and two distinct halogen atoms amenable to differential reactivity in cross-coupling reactions, makes it a valuable building block for creating diverse chemical libraries for high-throughput screening and for the rational design of new active ingredients.

While this specific tri-substituted pyridine is frequently cited as an important intermediate for pharmaceuticals and "farm chemicals," its direct application in the synthesis of commercialized agrochemicals is not as prominently documented as its role in medicinal chemistry.[1][2][3] However, by examining the synthesis of related pyridine-based agrochemicals, we can deduce its potential applications and provide detailed protocols for its utilization in the synthesis of novel agrochemical candidates. This guide will focus on the synthetic utility of this compound and its isomers in the context of creating pyridinyl-pyrazole carboxamides, a class of compounds that includes blockbuster insecticides like chlorantraniliprole and cyantraniliprole.

Core Application: A Gateway to Pyridinyl-Pyrazole Carboxamide Insecticides

The diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole, has revolutionized pest control due to their novel mode of action, targeting insect ryanodine receptors.[4][5] A critical structural motif in these molecules is the pyridinyl-pyrazole core. The synthesis of this core relies on a key intermediate, 3-chloro-2-hydrazinopyridine. While the most common industrial synthesis of this intermediate starts from 2,3-dichloropyridine, an alternative conceptual pathway can be envisioned starting from a 2-aminopyridine derivative, illustrating the potential application of compounds like this compound.

The transformation of a 2-aminopyridine to a 2-hydrazinopyridine is a critical step. Although direct conversion is challenging, a common route involves the diazotization of the amino group followed by reduction. More industrially viable methods, however, favor the nucleophilic substitution of a halogen at the 2-position with hydrazine.

Below, we outline the established synthesis of the key intermediate, 3-chloro-2-hydrazinopyridine, from 2,3-dichloropyridine, which serves as a blueprint for understanding the type of transformations required in this area of agrochemical synthesis. This is followed by a detailed protocol for the subsequent cyclization to form the pyrazole ring, a reaction for which a functionalized pyridine starting material is essential.

Workflow for the Synthesis of Pyridinyl-Pyrazole Precursors

G cluster_0 Synthesis of 3-chloro-2-hydrazinopyridine cluster_1 Synthesis of Pyridinyl-Pyrazole Carboxylic Acid A 2,3-Dichloropyridine C 3-chloro-2-hydrazinopyridine A->C Nucleophilic Substitution (e.g., in Ethanol or DMF) B Hydrazine Hydrate B->C D 3-chloro-2-hydrazinopyridine F Cyclization & Hydrolysis D->F E Diethyl maleate or a related 1,3-dicarbonyl E->F G Pyridinyl-Pyrazole Carboxylic Acid Intermediate F->G

Caption: Synthetic pathway to a key pyridinyl-pyrazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-hydrazinopyridine from 2,3-Dichloropyridine

This protocol is based on established industrial methods and serves as a reference for the synthesis of the key pyridinyl-hydrazine intermediate.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where hydrazine displaces the chlorine atom at the 2-position of the pyridine ring. The 2-position is more activated towards nucleophilic attack than the 3-position due to the electron-withdrawing effect of the ring nitrogen. The use of a polar solvent helps to stabilize the Meisenheimer complex intermediate, facilitating the reaction.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80% or higher)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2,3-dichloropyridine (1 molar equivalent).

  • Add a polar solvent such as ethanol or DMF.

  • Add hydrazine hydrate (4-6 molar equivalents) to the mixture.[1]

  • Heat the mixture to reflux and maintain for 4-8 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 3-chloro-2-hydrazinopyridine, will often precipitate out of the solution upon cooling.

  • Collect the solid product by suction filtration and wash with cold water.

  • Dry the product under vacuum to yield 3-chloro-2-hydrazinopyridine as a white solid.

Quantitative Data Summary:

ParameterValueReference
Molar ratio (Hydrazine:Pyridine)4:1 to 6:1[1]
Reaction Time4-8 hours[1]
SolventEthanol, DMF[1][6]
Typical Yield95-99%[1]
Protocol 2: Synthesis of the Pyridinyl-Pyrazole Carboxylic Acid Intermediate

This protocol outlines the construction of the pyrazole ring, a critical step in forming the core of diamide insecticides.

Rationale: This reaction is a classic example of pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The 3-chloro-2-hydrazinopyridine acts as the hydrazine component. The subsequent steps of aromatization (often via oxidation) and hydrolysis of the ester group yield the desired carboxylic acid, which is then ready for amide coupling with the appropriate anthranilic acid derivative to form the final insecticide.

Materials:

  • 3-chloro-2-hydrazinopyridine

  • A suitable 1,3-dicarbonyl synthon (e.g., diethyl maleate, followed by further transformations)

  • Appropriate solvents (e.g., ethanol, acetic acid)

  • Base for hydrolysis (e.g., sodium hydroxide)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Dissolve 3-chloro-2-hydrazinopyridine in a suitable solvent like ethanol.

  • Add the 1,3-dicarbonyl synthon to the solution.

  • Heat the reaction mixture to facilitate the initial condensation and cyclization. The specific conditions (temperature, catalyst) will depend on the chosen dicarbonyl partner.

  • Once the pyrazole ring is formed, the resulting intermediate (often a pyrazolidine or pyrazoline) may require an oxidation step to achieve aromatization.

  • After formation of the stable pyrazole ring with an ester group, the ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base like sodium hydroxide.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (in the case of starting with a brominated synthon).

Conclusion and Future Perspectives

While a direct, commercialized agrochemical synthesis route starting from this compound is not readily found in the public domain, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel agrochemical candidates. The protocols provided for the synthesis of key precursors for diamide insecticides illustrate the types of transformations where this and similar halogenated aminopyridines can be employed. The differential reactivity of the bromo and iodo groups in palladium-catalyzed cross-coupling reactions offers significant advantages for the regioselective introduction of various substituents, allowing for the creation of diverse libraries of potential agrochemicals. Researchers in the agrochemical industry are encouraged to explore the use of this compound in the synthesis of novel pyridinyl-pyrazole and other heterocyclic systems to discover next-generation crop protection agents.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic utilization of 2-Bromo-5-iodopyridin-3-amine, a highly versatile and valuable building block in modern synthetic organic chemistry. The unique arrangement of an amino group and two distinct halogen atoms on the pyridine core provides a platform for regioselective and sequential functionalization.[1] This document provides an in-depth exploration of the core chemical principles, key synthetic transformations, detailed experimental protocols, and troubleshooting guidance for researchers, scientists, and professionals in drug development. The focus is on leveraging the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic architectures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2]

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutic agents and advanced functional materials, the efficiency and precision of molecular construction are paramount. This compound has emerged as an indispensable intermediate, empowering chemists to build diverse molecular scaffolds with a high degree of control.[1][3][4] Its significance lies in the strategic placement of three key functional groups on a pyridine ring:

  • An amino group at the C3 position, which can act as a nucleophile, a directing group, or a site for further derivatization.

  • An iodo group at the C5 position, the most reactive site for standard palladium-catalyzed cross-coupling reactions.

  • A bromo group at the C2 position, which is significantly less reactive than the iodo group, enabling it to be functionalized in a subsequent step under more forcing conditions.

This inherent reactivity differential is the cornerstone of its utility, allowing for a programmed, stepwise approach to the synthesis of complex molecules such as substituted pyridines, pyridopyrimidines, and carbolines, which are crucial motifs in drug discovery programs targeting conditions from cancer to infectious diseases.[1][2][5][6][7]

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is crucial for safe and effective experimentation.

PropertyValueReference(s)
CAS Number 381233-96-1[8]
Molecular Formula C₅H₄BrIN₂[8]
Molecular Weight 298.91 g/mol [8]
Appearance Brown to yellow solid[9][10]
Melting Point Not consistently reported; handle as a solid.
Solubility Soluble in common organic solvents like DMSO, DMF, ethyl acetate. Poorly soluble in water.[11]

Handling & Storage: Store in a tightly sealed container in a cool, dry place. The compound is slightly sensitive to light. Avoid contact with strong oxidizing agents.[11] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Principle: Exploiting Differential Halogen Reactivity

The synthetic power of this compound is rooted in the difference in bond dissociation energies of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The weaker C-I bond undergoes this step much more readily than the stronger C-Br bond.[12][13]

This kinetic preference allows chemists to selectively functionalize the C5 position while leaving the C2-bromo group intact for a subsequent, distinct transformation.

G cluster_0 Regioselective Functionalization Strategy start This compound step1 Reaction 1 (e.g., Suzuki, Sonogashira) Mild Conditions start->step1 Selective reaction at C-I bond intermediate 5-Substituted-2-bromopyridin-3-amine step1->intermediate step2 Reaction 2 (e.g., Buchwald-Hartwig, Cyclization) Forcing Conditions intermediate->step2 Reaction at remaining C-Br bond product Di-substituted Heterocycle step2->product

Caption: Workflow for sequential functionalization.

Key Synthetic Transformations: Protocols & Mechanistic Insights

This section provides detailed protocols for three fundamental palladium-catalyzed cross-coupling reactions. The conditions provided are generalized starting points; optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The reaction's success hinges on the choice of catalyst, base, and solvent system.

Causality & Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ.

  • Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step in the catalytic cycle.[14]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used.[15][16] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3.1: Selective Suzuki Coupling at the C5-Iodo Position

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, 10 mL total)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[16]

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85–95 °C with vigorous stirring.[15][16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations, including cyclizations.

Causality & Rationale:

  • Dual Catalysis: The reaction classically employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (e.g., CuI).[17] The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex.

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HX) byproduct generated during the reaction, preventing catalyst deactivation.[17][18] Often, the amine can be used as the solvent.

  • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) are used to stabilize the palladium catalyst.

Protocol 3.2: Selective Sonogashira Coupling at the C5-Iodo Position

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) or a similar Pd(II) precatalyst

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) or DMF as solvent

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the solvent (e.g., 5 mL of Et₃N or DMF). If using DMF, add 3.0 equivalents of Et₃N as the base.[19][20]

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) and stir until TLC/LC-MS indicates completion.[19][21]

    • Cool the reaction, dilute with ethyl acetate, and wash with water and saturated ammonium chloride solution (to remove copper salts).

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful tool for constructing aryl amine bonds, which are ubiquitous in pharmaceuticals.

Causality & Rationale:

  • Ligand is Key: The success of Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos).[12] These ligands promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wider range of amine substrates.[22][23]

  • Strong, Non-nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[24] Its role is to deprotonate the amine in the catalytic cycle to form a palladium-amido complex, which is necessary prior to reductive elimination. The bulky nature of the base prevents it from acting as a competing nucleophile.[23][24]

Protocol 3.3: Selective Buchwald-Hartwig Amination at the C5-Iodo Position

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) or Pd(OAc)₂ (0.04 mmol, 4 mol%)

    • XPhos or similar Buchwald ligand (0.04-0.08 mmol, 4-8 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

    • Add the this compound and the solvent.

    • Stir for a few minutes until the catalyst is well-dissolved, then add the amine coupling partner.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Application in Tandem Synthesis: A Workflow for Fused Heterocycles

The true potential of this compound is realized in sequential, one-pot, or tandem reactions to build complex fused ring systems. The following workflow illustrates a hypothetical synthesis of a δ-carboline derivative, a scaffold of significant biological interest.[6]

G cluster_workflow Tandem Synthesis of a δ-Carboline Derivative start This compound + o-Ethynylaniline step1 Step 1: Sonogashira Coupling (Pd/Cu, Amine Base) Selective C-I functionalization start->step1 intermediate Intermediate: 5-(o-Amino-phenylethynyl)- 2-bromopyridin-3-amine step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed C-N coupling) Ring formation via C-Br bond intermediate->step2 product Final Product: δ-Carboline Derivative step2->product

Caption: A strategic workflow for δ-carboline synthesis.

This two-step sequence first uses a Sonogashira coupling to install an alkyne with a pendant nucleophile (the aniline amino group). The second step, often achievable by changing conditions or adding a new catalyst/reagent, facilitates an intramolecular cyclization onto the C2-bromo position, forging the new heterocyclic ring. Such strategies are at the forefront of efficient library synthesis for drug discovery.[25][26]

Analytical Characterization Data

Accurate characterization is essential for confirming the identity and purity of synthesized compounds.

CompoundMethodDataReference
This compound ¹H NMR (300 MHz, CDCl₃)δ: 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H, -NH₂)[2][9]
This compound LCMS (ESI) m/zCalculated for C₅H₄N₂BrI: 298.8159, Found: 300.7000 [M+H]⁺[2]
Representative Suzuki Product: 5-(4-Chlorophenyl)-2-methylpyridin-3-amine¹H NMR (CDCl₃)δ 8.2 (s, 1H-pyridine), 7.71–7.41 (m, 4H-Ar), 7.11 (s, 1H-pyridine), 2.5 (s, 3H, methyl)[15]
Representative Suzuki Product: 5-(4-Chlorophenyl)-2-methylpyridin-3-amine¹³C-NMR (CDCl₃ + CD₃OD)δ 15.7, 120.4, 128.3, 129.8, 132, 134.3, 135.3, 144.2, 145.6[15]

*Note: Data for a structurally related compound is provided to illustrate typical characterization.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in cross-coupling reactions with this substrate.

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low or No Conversion 1. Inactive catalyst or ligand degradation (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Incorrect base strength or poor solubility.1. Use a fresh catalyst/ligand; consider a pre-catalyst. Increase catalyst loading (e.g., to 5 mol%).2. Use anhydrous solvents and rigorously degas the reaction mixture.3. Screen different bases (e.g., Cs₂CO₃ for Suzuki, K₂CO₃ for Buchwald-Hartwig).[12][27]
Formation of Side Products 1. Hydrodehalogenation: Removal of I or Br.2. Homocoupling: Dimerization of starting material.3. Reaction at C-Br: Loss of regioselectivity.1. Ensure a rigorously inert atmosphere. Lower reaction temperature.2. Use a slight excess of the boronic acid/alkyne/amine. Ensure proper degassing.3. Use milder conditions (lower temperature, shorter reaction time) to favor reaction at the more labile C-I bond.[12]
Poor Yield after Work-up 1. Product is water-soluble or basic and remains in the aqueous layer.2. Emulsion formation during extraction.1. Perform a back-extraction of the aqueous layer with fresh solvent. Adjust the pH of the aqueous layer if necessary.2. Add brine to the extraction to help break the emulsion.

Conclusion

This compound is a testament to the power of strategic molecular design. Its differential halogen reactivity provides a reliable and programmable handle for the synthesis of a vast array of complex heterocyclic compounds. By carefully selecting reaction conditions—specifically the catalyst, ligand, base, and temperature—chemists can selectively orchestrate C-C and C-N bond formations in a sequential manner. The protocols and insights provided in this guide serve as a foundation for researchers to unlock the full synthetic potential of this exceptional building block, accelerating innovation in medicinal chemistry and materials science.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Removing 2-amino-3,5-dibromopyridine Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of halogenated pyridines, particularly in the bromination of 2-aminopyridine to produce the valuable intermediate 2-amino-5-bromopyridine, the formation of over-brominated byproducts is a common challenge.[1][2] The most prevalent of these is 2-amino-3,5-dibromopyridine. Its structural similarity to the desired product can make purification a non-trivial task, potentially impacting yield, purity, and the success of subsequent synthetic steps.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and expert insights for the effective removal of 2-amino-3,5-dibromopyridine. We will explore the causality behind various purification choices, from rapid washing techniques to high-resolution chromatography, ensuring you can select and execute the optimal strategy for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-3,5-dibromopyridine such a common byproduct?

A1: During the electrophilic bromination of 2-aminopyridine, the amino group (-NH₂) is a strong activating group, directing substitution to the ortho (position 3) and para (position 5) positions. The formation of the desired 2-amino-5-bromopyridine is often accompanied by a second bromination at the still-activated position 3, leading to the 2-amino-3,5-dibromopyridine byproduct.[1][3][4] Controlling reaction stoichiometry and conditions is critical to minimize its formation from the outset.[1]

Q2: What are the key physical property differences that allow for separation?

A2: The primary difference leveraged for separation is solubility. The introduction of a second bromine atom in 2-amino-3,5-dibromopyridine generally increases its lipophilicity and alters its crystal lattice energy compared to the mono-brominated product. This results in differential solubility in various organic solvents. For instance, the dibromo impurity is often more soluble in non-polar solvents like hot petroleum ether than 2-amino-5-bromopyridine, a property exploited in simple washing procedures.[1][5] Polarity differences also allow for separation using adsorption chromatography.

Q3: What safety precautions are necessary when handling these compounds?

A3: Both 2-amino-5-bromopyridine and its dibrominated byproduct are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8] Always handle these chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust.[7] For detailed information, always consult the Safety Data Sheet (SDS) for each specific compound you are handling.[6][8]

Troubleshooting Guide: Byproduct Removal Protocols

This section addresses common purification challenges with detailed, step-by-step methodologies.

Issue 1: My crude product contains a minor amount (<10%) of 2-amino-3,5-dibromopyridine and I need a quick purification.

Solution: A selective solvent wash with hot petroleum ether is a rapid and efficient method for removing small quantities of the more soluble dibrominated impurity.[1][5]

Protocol 1: Hot Petroleum Ether Wash
  • Principle of Separation: This method relies on the differential solubility between the mono- and di-brominated compounds in a hot, non-polar solvent. The desired 2-amino-5-bromopyridine is significantly less soluble than the 2-amino-3,5-dibromopyridine impurity in hot petroleum ether.[1]

  • Materials:

    • Crude product containing the impurity

    • Petroleum ether (boiling range 60-80°C)

    • Erlenmeyer flask

    • Heating mantle or hot plate with stirring

    • Buchner funnel, filter flask, and filter paper

  • Step-by-Step Procedure:

    • Place the crude solid product in an Erlenmeyer flask.

    • Add a sufficient volume of petroleum ether to create a slurry (a common starting point is 3-5 mL per gram of crude material).[1]

    • Heat the slurry to a gentle boil while stirring and maintain for 10-15 minutes. This allows the impurity to dissolve selectively.

    • Working quickly and safely, filter the hot mixture through a pre-warmed Buchner funnel to prevent the desired product from crystallizing out in the funnel.

    • Wash the collected solid on the filter with a small amount of fresh, hot petroleum ether to remove any residual dissolved impurity.[5]

    • Repeat the washing process one or two more times if necessary for optimal purity.[5]

    • Dry the purified product in a vacuum oven to remove residual solvent.

Issue 2: The petroleum ether wash was insufficient, and significant impurity remains.

Solution: For higher purity requirements or larger amounts of impurity, recrystallization is the next logical step. This technique exploits solubility differences in a more refined manner than a simple wash.

Protocol 2: Recrystallization
  • Principle of Separation: Recrystallization is a process where a solid compound is dissolved in a hot solvent and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out in a pure form, leaving the more soluble impurities behind in the solvent (mother liquor).

  • Materials:

    • Impure product

    • Recrystallization solvent (e.g., Ethanol, Benzene, or a mixed solvent system)[5][9]

    • Erlenmeyer flask

    • Heating source

    • Condenser (optional, to prevent solvent loss)

    • Filtration apparatus

  • Step-by-Step Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

    • Continue to add the solvent portion-wise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

    • If any insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once crystallization appears complete, you may further increase the yield by cooling the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly.

Issue 3: My product requires >99% purity for a sensitive downstream application, and recrystallization is not providing adequate separation.

Solution: When high purity is paramount or when compounds have very similar solubilities, column chromatography is the most powerful purification technique.[1]

Protocol 3: Silica Gel Column Chromatography
  • Principle of Separation: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system). Less polar compounds, like 2-amino-3,5-dibromopyridine, typically travel through the column faster than more polar compounds.

  • Materials:

    • Crude product

    • Silica gel (appropriate mesh size for flash chromatography)

    • Chromatography column

    • Mobile phase: A non-polar/polar solvent system (e.g., Petroleum Ether/Ethyl Acetate)

    • Collection vessels (test tubes or flasks)

    • TLC plates and chamber for monitoring

  • Step-by-Step Procedure:

    • Select a Solvent System: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between the product and the impurity spot (Rf values ideally between 0.2 and 0.5, with clear separation). Start with a low polarity mixture, such as 5% Ethyl Acetate in Petroleum Ether, and gradually increase the polarity.

    • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.

    • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary for solubility). Carefully apply this solution to the top of the silica bed.

    • Elute the Column: Begin adding the mobile phase to the top of the column. Apply gentle pressure (flash chromatography) to push the solvent through. Start with the low-polarity mobile phase determined from your TLC analysis.

    • Collect and Monitor Fractions: Collect the solvent (eluent) exiting the column in a series of labeled fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing the spots. The less polar 2-amino-3,5-dibromopyridine should elute first.

    • (Optional) Gradient Elution: If the separation is poor or the desired product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% Ethyl Acetate).

    • Combine and Evaporate: Once the fractions containing the pure product have been identified by TLC, combine them. Remove the solvent using a rotary evaporator to yield the highly purified product.

Method Selection Guide

Choosing the right purification method depends on the scale of your reaction, the level of impurity, and the final purity required.[1]

Decision Tree for Purification

G start What is the impurity level? low_impurity Low (<10%) start->low_impurity high_impurity High (>10%) or Unknown start->high_impurity purity_req_low What is the required purity? low_impurity->purity_req_low purity_req_high What is the required purity? high_impurity->purity_req_high wash Perform Hot Solvent Wash (Protocol 1) purity_req_low->wash Moderate Purity (>95%) recrystal Perform Recrystallization (Protocol 2) purity_req_low->recrystal High Purity (>98%) purity_req_high->recrystal Moderate/High Purity column Perform Column Chromatography (Protocol 3) purity_req_high->column Highest Purity (>99%) recrystal->column If purity is still insufficient

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods
MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Washing with Hot Petroleum Ether Differential Solubility>95%5-15%Fast, simple, low solvent use, effective for minor impurities.[1]Not effective for high impurity levels; potential for product loss.
Recrystallization Differential Solubility on Cooling>98%10-30%Can yield very pure material; scalable.Higher yield loss; can be time-consuming; risk of "oiling out".[1]
Column Chromatography Differential Adsorption>99%15-40%Highest resolution separation; effective for similar polarity compounds.[1]Labor-intensive, requires large solvent volumes, can be difficult to scale.

Analytical Methods for Purity Assessment

After purification, it is essential to confirm the removal of the 2-amino-3,5-dibromopyridine byproduct. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for this purpose. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid) can effectively separate the two compounds.[10][11][12][13] Thin-Layer Chromatography (TLC) provides a faster, qualitative assessment of purity.

General Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (Rotovap) combine->evap product Pure Product evap->product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging substrate. The unique electronic and steric properties of this dihalopyridine, particularly the presence of an ortho-amino group and two different halogens, present specific challenges that require careful reaction optimization to achieve high yields and regioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles—the "why" behind the "how"—to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most common reasons?

A1: Failure or low yields with this substrate typically stem from a few key issues:

  • Catalyst Inhibition: The primary challenge arises from the substrate itself. The lone pair of electrons on the pyridine nitrogen and, more significantly, the ortho-amino group can coordinate with the palladium catalyst.[1][2][3] This chelation can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.

  • Incorrect Regioselectivity: The substrate has two potential reaction sites: the C-I bond at the 5-position and the C-Br bond at the 2-position. The C-I bond is generally more reactive and should undergo oxidative addition preferentially.[4][5] However, suboptimal conditions can lead to a mixture of products or reaction at the less reactive C-Br bond.

  • Suboptimal Catalyst System: 2-Bromopyridines are less reactive than their iodo counterparts.[6] While the primary reaction is expected at the iodo- position, a catalyst system that is not active enough may fail to promote the reaction efficiently. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.[2][6]

Q2: Which halogen should react first, the iodine or the bromine? How can I control the regioselectivity?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[4][5][7] Therefore, the Suzuki-Miyaura coupling should selectively occur at the C5-iodo position of this compound.

To ensure high regioselectivity for the C-I bond:

  • Reaction Temperature and Time: Use the mildest temperature and shortest reaction time necessary to consume the starting material. Higher temperatures can sometimes overcome the activation barrier for the less reactive C-Br bond, leading to diarylation or a mixture of mono-arylated products.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in controlling selectivity.[8][9] While bulky, electron-rich ligands are often necessary for activating C-Br bonds, they might inadvertently promote reactivity at that site if conditions are too harsh. For selective C-I coupling, a less sterically demanding ligand may be sufficient and preferable.

Q3: The ortho-amino group seems to be causing problems. Should I protect it?

A3: The ortho-amino group is a known challenge in palladium-catalyzed couplings due to its ability to chelate the palladium center, which can hinder the reaction.[1] While protecting the amine (e.g., as an acetamide) is a viable strategy to mitigate this inhibition, it adds extra steps to the synthesis.[10][11]

Recommendation: First, attempt the reaction with the unprotected amine using a robust catalyst system. Modern ligands, particularly bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often highly effective for coupling heteroaryl halides with coordinating groups.[1][2] If catalyst inhibition remains a persistent issue, then protection of the amino group should be considered.

Q4: What are the most common side reactions and how can I minimize them?

A4: The most prevalent side reactions are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by strong bases and the presence of water.[2][12]

    • Mitigation: Use boronic esters (e.g., pinacol esters), which are more stable.[2] Alternatively, use a milder base like K₃PO₄ or KF and ensure anhydrous conditions if possible.[12]

  • Dehalogenation: The starting material is reduced, replacing a halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2][6]

    • Mitigation: Ensure the reaction is under a strictly inert atmosphere and use high-purity, degassed solvents.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6]

    • Mitigation: Thoroughly degas all solvents and the reaction mixture before heating. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting material, follow this troubleshooting workflow.

Troubleshooting_No_Reaction Start Start: No/Low Conversion Check_Inert 1. Verify Inert Atmosphere (Degas solvents, Ar/N2 blanket) Start->Check_Inert Check_Catalyst 2. Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) Check_Inert->Check_Catalyst If problem persists Check_Base 3. Assess Base & Solvent (Strength, Solubility) Check_Catalyst->Check_Base If problem persists Check_Temp 4. Increase Temperature Incrementally Check_Base->Check_Temp If problem persists Success Reaction Successful Check_Temp->Success If successful Troubleshooting_Selectivity Start Start: Poor Selectivity Reduce_Temp 1. Lower Reaction Temperature (e.g., 100°C -> 80°C) Start->Reduce_Temp Screen_Ligands 2. Screen Ligands (Vary sterics/electronics) Reduce_Temp->Screen_Ligands If problem persists Success Selective C5-Arylation Reduce_Temp->Success If successful Adjust_Equiv 3. Adjust Boronic Acid Stoichiometry (Use 1.0-1.1 equiv) Screen_Ligands->Adjust_Equiv If diarylation occurs Screen_Ligands->Success If successful Adjust_Equiv->Success If successful

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of 2-Bromo-5-iodopyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. As a trifunctional substrate, this compound presents unique challenges due to the differential reactivity of its halogen atoms and the presence of a coordinating amino group. This guide provides in-depth, experience-driven insights to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm not observing any product formation in my Buchwald-Hartwig amination of this compound. What are the most common initial checks?

A1: When facing a complete lack of reactivity, it's crucial to systematically verify your foundational reaction parameters. Start with the most fundamental aspects:

  • Inert Atmosphere: The Palladium(0) active catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all reagents and solvents were thoroughly deoxygenated.

  • Reagent Quality:

    • Amine: Ensure your amine coupling partner is pure and dry. Impurities can poison the catalyst.[1]

    • Base: Carbonate and phosphate bases can be hygroscopic. Use a freshly opened or properly stored base. The choice of base is also critical; a base that is too weak may not facilitate the catalytic cycle effectively.[2]

    • Solvent: Anhydrous solvents are essential.[3] The presence of water can lead to catalyst deactivation and competing hydrolysis reactions. Aromatic hydrocarbons like toluene or ethereal solvents like dioxane are common choices.[4]

  • Catalyst and Ligand Integrity:

    • Pre-catalyst vs. Active Catalyst: Are you using a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that requires in-situ reduction, or a pre-formed Pd(0) source?[5][6] Ensure the chosen ligand is appropriate for activating the pre-catalyst.

    • Ligand Ratio: An incorrect palladium-to-ligand ratio can inhibit catalysis. Typically, a 1:1 to 1:2 ratio of Pd to ligand is a good starting point, but this can be ligand-dependent.

Q2: My reaction is yielding a complex mixture of products, or the yield of the desired mono-aminated product is very low. What could be the cause?

A2: The presence of multiple reactive sites on this compound (the C-I, C-Br, and N-H bonds) is a primary driver of complex product mixtures. The key is to exploit the differential reactivity of the C-I and C-Br bonds.

  • Chemoselectivity: The Carbon-Iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the Carbon-Bromine bond.[7][8] Therefore, under carefully controlled conditions, selective amination at the 5-position (C-I) is expected. If you are observing a mixture, it's possible your reaction conditions are too harsh, leading to competitive C-Br bond activation.[1]

  • Potential Side Reactions:

    • Double Amination: If the reaction is run for too long or at too high a temperature, you may see amination at both the C-I and C-Br positions.[8]

    • Homocoupling: Reductive elimination from two aryl-palladium intermediates can lead to pyridine homocoupling.[1]

    • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom can occur, particularly if there are sources of protic impurities.[1]

To address these issues, consider lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS to stop it once the desired mono-aminated product is formed.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental failures.

Issue 1: No Reaction or Very Low Conversion

If your initial checks from the FAQs did not resolve the issue, a more detailed analysis of your catalytic system is warranted.

Underlying Cause Analysis:

The Buchwald-Hartwig catalytic cycle involves several key steps: oxidative addition, ligand exchange, and reductive elimination.[9][10] A failure at any of these points will stall the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols & Explanations:

  • Step 1: Re-evaluate Your Catalyst/Ligand System.

    • Rationale: The electronic properties of the pyridine ring and the presence of the amino group can influence the catalytic cycle. Electron-rich, bulky phosphine ligands are often necessary to facilitate the reductive elimination step, which can be rate-limiting.[10][11]

    • Recommended Ligands for Pyridyl Substrates:

      • Josiphos-type ligands: These have shown high efficacy in couplings with electron-deficient pyridines.[12]

      • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos): These are generally robust and effective for a wide range of substrates.[11]

    • Experimental Protocol: Ligand Screening

      • Set up parallel reactions in a glovebox or using Schlenk techniques.

      • To separate vials, add this compound (1 equiv), your amine coupling partner (1.2 equiv), and a strong base like NaOtBu (1.4 equiv).

      • Add your Pd pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a different ligand (4 mol %) to each vial.

      • Add anhydrous toluene or dioxane.

      • Run the reactions at a moderate temperature (e.g., 80-100 °C) and monitor by LC-MS.[5]

  • Step 2: Optimize the Base.

    • Rationale: The base plays a crucial role in deprotonating the amine to form the amide, which then coordinates to the palladium center. For pyridyl substrates, stronger, non-nucleophilic bases are often required to achieve a sufficient rate of catalysis.[13][14]

    • Base Strength Comparison:

BasepKa (Conjugate Acid)Common Usage Notes
Cs₂CO₃~10.3A mild base, may be insufficient for less reactive amines or pyridyl substrates.[5]
K₃PO₄~12.3A moderately strong base, often a good starting point.[2]
NaOtBu ~17 A strong, non-nucleophilic base. Often the base of choice for challenging couplings. [2][5]
LHMDS/KHMDS ~26 Very strong bases, useful for particularly difficult substrates. [2][5]
Issue 2: Poor Chemoselectivity (Amination at C-Br instead of or in addition to C-I)

Underlying Cause Analysis:

As previously mentioned, the C-I bond is inherently more reactive than the C-Br bond.[7][8] If you are observing amination at the C-Br position, your reaction conditions are likely overcoming this natural selectivity.

Troubleshooting Workflow:

Buchwald_Hartwig_Cycle cluster_steps Pd0 Pd(0)L_n Complex1 Ar-Pd(II)-X L_n Pd0->Complex1 Ar-X OA Oxidative Addition Complex2 Ar-Pd(II)-NHR' L_n Complex1->Complex2 R'NH₂ LE Ligand Exchange Complex2->Pd0 Product RE Reductive Elimination Product Ar-NHR' Amine R'NH₂ + Base ArylHalide Ar-X

References

preventing byproduct formation in dihalogenated pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dihalogenated Pyridine Synthesis

A Senior Application Scientist's Guide to Preventing Byproduct Formation

Welcome, researchers and process chemists. This guide is structured to address the persistent challenges encountered in the synthesis of dihalogenated pyridines—critical building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent electron-deficient nature of the pyridine ring makes it notoriously difficult for selective electrophilic halogenation, often leading to issues with regioselectivity, over-halogenation, and low yields under harsh reaction conditions.[3][4][5]

This resource moves beyond standard protocols to explain the mechanistic underpinnings of byproduct formation and provides field-proven strategies to achieve high-purity, isomerically-defined products.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section directly addresses the most frequent and challenging byproduct scenarios.

Issue 1: Poor Regioselectivity & Formation of Isomeric Byproducts

The most common challenge is achieving the desired substitution pattern (e.g., 2,5-dichloro vs. 2,3-dichloro). Direct halogenation of an unsubstituted pyridine ring, when forced under harsh conditions, preferentially yields 3-substituted products, but mixtures are common.[3][4]

Potential Causes & Mechanistic Rationale:

  • Inherent Ring Electronics: The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack. Attack at the C3/C5 positions is kinetically favored as the resulting sigma complex avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[3]

  • Harsh Reaction Conditions: High temperatures and strong Lewis/Brønsted acids, often required to force the reaction, reduce selectivity and can lead to scrambling or the formation of undesired isomers.[4][6]

  • Steric Hindrance: Substituents on the ring can sterically block access to adjacent positions, favoring attack at more accessible sites.

Recommended Solutions & Strategies:

  • Leverage Activating/Directing Groups: The most robust strategy is to use a pre-existing functional group to control regioselectivity.

    • Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the ring, strongly directing electrophilic attack to the C2 and C4 positions. Subsequent halogenation followed by deoxygenation (e.g., with PCl₃ or PBr₃) provides clean access to 2-halo and 4-halopyridines.[7][8][9] This method is highly efficient and avoids the harsh conditions of direct halogenation.[7][8]

    • Amino and Hydroxy Groups: These strong electron-donating groups activate the ring and are powerful ortho-, para-directors, overriding the inherent C3-directing effect of the ring nitrogen.[1][3] For example, bromination of 2-aminopyridine can be controlled to yield 2-amino-5-bromopyridine, which can then be converted to 2,5-dibromopyridine via a Sandmeyer reaction.[10]

  • Directed ortho-Metalation (DoM): For ultimate regiocontrol, DoM is a superior strategy. A directing metalation group (DMG) on the pyridine ring, such as an amide or methoxy group, complexes with a strong base (e.g., n-BuLi, LDA), directing deprotonation specifically at the ortho position.[11][12][13] The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) to install the halogen with pinpoint accuracy.[11][14] This method circumvents issues of electronic preference entirely.[12][15]

  • Ring-Opening/Ring-Closing Strategy (Zincke Imines): A modern and powerful approach involves the temporary opening of the pyridine ring into an acyclic "Zincke imine" intermediate.[2][4][16] This electron-rich azatriene readily undergoes highly regioselective halogenation at the position that will become C3 upon ring-closing.[4] This one-pot sequence works under mild conditions and is effective for a broad range of substrates, including complex pharmaceuticals.[4][16]

Issue 2: Over-halogenation & Formation of Tri-/Tetra-halogenated Impurities

The introduction of one halogen atom can sometimes activate the ring towards further substitution, or the reaction conditions may be too forcing, leading to multiple halogen additions.

Potential Causes & Mechanistic Rationale:

  • Excessively Reactive Halogenating Agent: Using highly reactive sources like elemental bromine (Br₂) or chlorine (Cl₂) gas can be difficult to control, especially at elevated temperatures.[6]

  • Incorrect Stoichiometry: An excess of the halogenating agent is a direct cause of over-halogenation.

  • Activating Effect of First Halogen: While generally deactivating, a halogen's lone pairs can stabilize the intermediate of a second electrophilic attack, particularly in activated systems.

Recommended Solutions & Strategies:

  • Precise Stoichiometric Control: Carefully control the molar equivalents of the halogenating agent. Use of a syringe pump for slow addition of the reagent can prevent localized areas of high concentration and improve control.

  • Select a Milder Halogenating Agent: N-Halosuccinimides (NCS, NBS, NIS) are excellent alternatives to elemental halogens.[1] They are crystalline solids, easier to handle, and their reactivity is more moderate, allowing for highly regioselective mono- and di-halogenations, often at room temperature or below.[1][16]

Comparison of Common Halogenating Agents
ReagentFormulaTypical UseReactivitySelectivityKey Considerations
N-Chlorosuccinimide NCSControlled chlorinationModerateHighSolid, easy to handle; often used in polar aprotic solvents.[16]
N-Bromosuccinimide NBSControlled brominationModerateHighWidely used for activated pyridines; can be initiated by light/radicals.[1]
N-Iodosuccinimide NISControlled iodinationMildHighIdeal for iodinating sensitive substrates.[4]
Chlorine Gas Cl₂Industrial-scale chlorinationHighLow-ModerateDifficult to handle; often requires high temperatures or radical initiators.[6][17]
Bromine Br₂BrominationHighLow-ModerateOften requires a strong acid catalyst (e.g., oleum) and high temperatures.[18][19]
Phosphorus Oxychloride POCl₃Chlorination of N-oxidesHighHigh (C2/C4)Standard reagent for converting hydroxy-pyridines or N-oxides to chlorides.[8][20]
Issue 3: Byproduct Formation from Precursor Synthesis (Sandmeyer Reaction)

When using an amino-dihalopyridine precursor, the Sandmeyer reaction (diazotization followed by copper(I) halide displacement) is a common final step.[21][22][23] However, this step can also introduce impurities.

Potential Causes & Mechanistic Rationale:

  • Incomplete Diazotization: If the initial reaction of the aminopyridine with nitrous acid is incomplete, unreacted starting material will persist.

  • Side Reactions of the Diazonium Salt: The diazonium intermediate can undergo undesired reactions, such as hydrolysis to form a hydroxypyridine or coupling to form azo compounds.

  • Radical-Mediated Byproducts: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[21] This can lead to biaryl byproducts from radical coupling.

Recommended Solutions & Strategies:

  • Control Temperature: Perform the diazotization at low temperatures (0–5 °C) to ensure the stability of the diazonium salt and minimize hydrolysis.

  • Ensure Full Conversion: Use a slight excess of sodium nitrite and ensure acidic conditions are maintained throughout the addition.

  • Use Freshly Prepared Catalyst: The activity of the copper(I) halide catalyst is critical. Use freshly prepared CuCl or CuBr for optimal results.

Key Protocols & Workflows

Workflow: Strategic Selection for Dihalogenation

The following decision tree illustrates a logical approach to selecting a synthetic strategy based on the desired substitution pattern.

G start Desired Dihalogenated Pyridine Isomer? p25 2,5- or 2,3-Pattern start->p25 p35 3,5-Pattern start->p35 p246 2,4- or 2,6-Pattern start->p246 m_dom Strategy 1: Directed ortho-Metalation (DoM) p25->m_dom High Selectivity Needed m_sandmeyer Strategy 2: Functional Group Interconversion (e.g., Amino -> Sandmeyer) p25->m_sandmeyer Aminopyridine Precursor Available p35->m_dom Requires C4-Directing Group m_direct Strategy 3: Direct Halogenation of Substituted Pyridine p35->m_direct Strongly Deactivating Conditions m_noxide Strategy 4: Pyridine N-Oxide Route p246->m_noxide Most Reliable Method caption Fig 1. Decision workflow for synthesis.

Caption: Fig 1. Decision workflow for synthesis.

Protocol 1: Regiocontrolled Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

This protocol is a key first step for accessing 2,5-dihalogenated pyridines. Over-bromination to 2-amino-3,5-dibromopyridine is a common byproduct.[10]

  • Dissolution: Dissolve 2-aminopyridine (1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This minimizes over-reaction.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0–1.05 equiv) portion-wise over 30 minutes. The use of NBS provides much greater control than elemental bromine.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or recrystallization to remove the 2-amino-3,5-dibromopyridine byproduct.[10]

Protocol 2: Halogenation via a Pyridine N-Oxide Intermediate (General Procedure)

This method provides excellent regioselectivity for 2- and 4-halogenation.[8]

  • N-Oxide Formation: Oxidize the starting pyridine with an oxidant like m-CPBA or H₂O₂ in acetic acid to form the pyridine N-oxide.

  • Halogenation: Dissolve the purified pyridine N-oxide (1.0 equiv) in a solvent such as dichloromethane. Add the halogenating agent (e.g., POCl₃ for chlorination, PBr₃ for bromination) (1.2–2.0 equiv) dropwise at 0 °C.

  • Heating: After the initial addition, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Carefully quench the reaction mixture by pouring it over ice. Neutralize with a base (e.g., NaHCO₃, NaOH) until the pH is ~7-8.

  • Extraction & Purification: Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by flash chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify a mixture of 2,3- and 2,5-dichloropyridine? A1: These isomers often have very close boiling points, making simple distillation difficult.[20][24] The most effective methods are fractional distillation using a high-efficiency column (e.g., Vigreux or packed column) or preparative gas chromatography.[20] Alternatively, fractional crystallization can be effective if a suitable solvent system is found where one isomer is significantly less soluble.[25]

Q2: Can I use direct bromination with Br₂ to synthesize 3,5-dibromopyridine? A2: Yes, this is a classic method, but it requires harsh conditions. The reaction is typically performed by adding bromine to pyridine in the presence of oleum (fuming sulfuric acid) or with a catalyst like thionyl chloride at high temperatures (>120 °C).[18][19] Yields can be moderate, and the process requires careful handling of corrosive and hazardous materials.

Q3: Why is Directed ortho-Metalation (DoM) preferred for complex molecules? A3: DoM offers exceptional functional group tolerance and predictability.[12][13] The reaction is governed by the directing group, not the inherent electronics of the ring, allowing for precise halogen installation even on highly functionalized or complex pyridine scaffolds found in late-stage drug development.[11] It operates at low temperatures and avoids the strongly acidic or high-temperature conditions that could degrade sensitive molecules.

Q4: How do solvents affect the selectivity of halogenation? A4: Solvents can significantly influence both reactivity and selectivity. Polar aprotic solvents like acetonitrile can promote regioselective reactions with NBS.[1] Non-polar solvents like carbon tetrachloride may favor radical pathways if not properly controlled. The choice of solvent can also affect the solubility of reagents and intermediates, thereby influencing the reaction rate and outcome.

References

Technical Support Center: Purification of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-iodopyridin-3-amine via recrystallization. It addresses common challenges and offers field-proven troubleshooting strategies to ensure the successful isolation of this critical chemical intermediate.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[1][2] As this solution cools, the solubility of the desired compound decreases, leading to the formation of purified crystals. Impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration if they are insoluble in the hot solvent.[1][3]

This compound is a halogenated pyridine derivative, a class of compounds essential as building blocks in medicinal chemistry and agrochemical research.[4][5][6] Achieving high purity is paramount for subsequent synthetic steps and ensuring the integrity of final products.

Physicochemical Properties & Key Data

Understanding the physical properties of this compound is the first step in designing an effective purification strategy.

PropertyValueSource(s)
Chemical Name This compound[7]
Synonym(s) 3-Amino-2-bromo-5-iodopyridineN/A
CAS Number 1138444-06-0[7]
Molecular Formula C₅H₄BrIN₂[7][8]
Molecular Weight 298.91 g/mol [7][8]
Appearance White to off-white or brown solid/powder[4][9]
Melting Point Varies with purity; a related isomer (2-amino-5-bromo-3-iodopyridine) melts at 112-117°C. A sharp melting point is an indicator of high purity.[9][10][11]
Solubility Profile Soluble in solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO); slightly soluble in ethanol.[4][9]
Stability Light-sensitive; should be stored in a cool, dry, dark place.[4][9]

Common Impurities in Synthesis

The purity of the final product is heavily influenced by the synthetic route. A common route to similar compounds involves the bromination and iodination of a pyridine precursor.[12][13] Potential impurities may include:

  • Unreacted Starting Materials: e.g., 3-aminopyridine or 3-amino-5-bromopyridine.

  • Over-halogenated Byproducts: e.g., dibrominated or di-iodinated pyridine species. A major impurity in a related synthesis is 2-amino-3,5-dibromopyridine.[12][13]

  • Positional Isomers: Halogenation of pyridines can sometimes yield mixtures of isomers, which can be challenging to separate.[5]

  • Reagents and Catalysts: Residual reagents from the halogenation steps (e.g., N-halosuccinimides).

Detailed Recrystallization Protocol

This protocol is based on the principle of using a solvent system where the target compound has high solubility when hot and low solubility when cold.[3] Given its slight solubility in ethanol, an ethanol/water mixed solvent system is a promising starting point.

Step 1: Solvent System Selection

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[1][3]

  • Initial Screening: Test the solubility of a small amount of crude material (~50 mg) in various solvents (~1 mL), such as ethanol, isopropanol, and ethyl acetate.

  • Hot vs. Cold Solubility: If the compound is insoluble at room temperature, heat the mixture to boiling. A suitable solvent will dissolve the compound when hot.[3]

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is effective. Ethanol and water are a common pair.[3] The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).

Step 2: Experimental Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., 95% ethanol) and heat the mixture to a gentle boil (using a steam bath or hot plate). Add more hot solvent portion-wise until the solid just dissolves completely. Using the absolute minimum volume is critical for maximizing yield.[2]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective deposition of the desired molecule into the crystal lattice.[15]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining mother liquor containing dissolved impurities.[2]

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum in the funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and similar aromatic amines.

Recrystallization Troubleshooting Workflow

Caption: A decision-tree diagram for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound separated as a brown oil instead of crystals. What is "oiling out" and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[14] This is common for compounds with lower melting points or when the solution is too concentrated.[15]

  • Causality: The high concentration of the solute significantly depresses its melting point. When the solution cools, it reaches a point of supersaturation while the temperature is still higher than this depressed melting point.

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) of additional hot solvent to reduce the saturation level.[16]

    • Slow Cooling: Allow the more dilute solution to cool much more slowly. Insulating the flask can help. This gives molecules time to orient correctly into a crystal lattice.[16]

    • Change Solvent System: Consider a solvent with a lower boiling point.

Q2: After cooling the solution, no crystals have formed. What should I do?

A2: This is likely due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.

  • Causality: Spontaneous nucleation requires molecules to collide in the correct orientation to form a stable seed crystal, which can be kinetically slow.

  • Solutions:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[16]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.[15]

    • Reduce Solvent Volume: If the solution is not supersaturated (i.e., too much solvent was added), you may need to gently boil off some of the solvent to increase the concentration and then attempt to cool and crystallize again.[16]

Q3: The recovery of my purified compound is very low. What went wrong?

A3: A low yield is a common issue that can often be traced back to several procedural steps.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent to dissolve the crude material is the most frequent cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2] Fix: In the future, use the absolute minimum amount of near-boiling solvent. You can try to recover more material from the mother liquor by evaporating some solvent and cooling for a "second crop" of crystals, though these may be less pure.

    • Premature Filtration: The compound crystallized in the funnel during hot filtration. Fix: Ensure both the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve some of your product.[2] Fix: Use a minimal amount of ice-cold solvent for the wash.

Q4: My final crystals are still yellow/brown. How can I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.

  • Causality: These impurities may have solubility properties very similar to your target compound.

  • Solution:

    • Activated Charcoal: Perform a decolorization step. Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal has a high surface area and adsorbs the large, colored impurity molecules.[16] Use sparingly, as it can also adsorb your desired product, reducing the yield.

    • Second Recrystallization: A second recrystallization in the same or a different solvent system may be necessary to achieve high purity.

References

Technical Support Center: Column Chromatography of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable protocol for isolating this key chemical intermediate. We will move beyond a simple list of steps to explain the causality behind our experimental choices, ensuring you have the expertise to troubleshoot and adapt this protocol to your specific needs.

Section 1: Pre-Chromatography Analysis & Strategy

Successful purification begins before the column is even packed. The initial analysis of your crude reaction mixture is paramount. This compound is a halogenated aminopyridine, a class of compounds that requires specific considerations due to its unique electronic and stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect?

A: The impurity profile depends heavily on the synthetic route. However, common impurities include unreacted starting materials such as 2-amino-5-bromopyridine, and potential side-products like di-brominated or di-iodinated pyridines.[1][2] It is also possible to have residual reagents from the synthesis.

Q2: Is this compound stable on silica gel?

A: This is a critical consideration. Aminopyridines can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, or even decomposition of the product on the column.[3][4] It is essential to test the stability of your compound on a small TLC plate first. If you observe significant streaking or the appearance of new, lower Rf spots after letting the initial spot sit on the plate for 30-60 minutes before eluting, your compound may be sensitive to the acidic nature of the silica.

Q3: How do I select the optimal solvent system?

A: The goal is to find a solvent system that provides good separation between your product and impurities, with a target Rf value for the product between 0.2 and 0.4 on the TLC plate. A lower Rf ensures good interaction with the stationary phase, leading to better separation.

  • Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the standard choice.

  • Our Recommendation: Begin your TLC analysis with a 3:1 mixture of Ethyl Acetate/Hexanes. A similar compound, 3-bromo-5-iodopyridin-2-amine, has been successfully purified using a 3:1 ethyl acetate/petroleum ether system.[5]

  • Optimization:

    • If the Rf is too high (>0.4), decrease the polarity by reducing the amount of ethyl acetate.

    • If the Rf is too low (<0.2), increase the polarity by increasing the amount of ethyl acetate.

Section 2: Detailed Column Chromatography Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure success.

Experimental Parameters Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard particle size for high-resolution flash chromatography.
Stationary Phase Prep Optional: Deactivated with 1% triethylamine (Et3N) in the eluent.To mitigate potential decomposition or tailing of the aminopyridine on acidic silica.[3]
Mobile Phase (Eluent) Gradient elution: Start with 10% Ethyl Acetate in Hexanes, gradually increasing to 50% Ethyl Acetate.A gradient provides better separation by starting with low polarity to elute non-polar impurities first, then increasing polarity to elute the product.
Sample Loading Dry LoadingIdeal for samples that may not be fully soluble in the initial, low-polarity eluent, preventing precipitation at the top of the column.[6]
Column Dimensions Dependent on sample quantity (e.g., 40g silica for 1g crude material)A general rule is a 40:1 to 100:1 ratio of silica to crude product for good separation.
Flow Rate ~2 inches/minuteAn optimal flow rate prevents band broadening from diffusion (too slow) or poor equilibration (too fast).[6]
Step-by-Step Methodology
  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Slowly add the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) while stirring until a homogenous, pourable slurry is formed. Expert Tip: Preparing the slurry in the weakest eluent prevents air bubbles from forming when stronger solvents are introduced.

  • Column Packing:

    • Secure the column vertically. Ensure the stopcock is closed.

    • Pour the silica slurry into the column in one continuous motion.

    • Gently tap the side of the column to help the silica pack evenly.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Never let the silica run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Loading and Elution:

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed.

    • Gently add a small layer of sand or glass wool to protect the sample layer from being disturbed.

    • Carefully fill the column with the initial eluent.

    • Open the stopcock and begin collecting fractions, gradually increasing the polarity of the eluent as planned.

  • Fraction Monitoring:

    • Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and elute with your optimized solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 3: Visualization of the Workflow

A clear understanding of the process flow is crucial for efficient execution.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC TLC Analysis (Optimize Solvent System) Crude->TLC Stability Assess Stability on Silica TLC->Stability Pack Pack Column with Silica Slurry Stability->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Q: My compound is streaking badly on the TLC plate and the column. What's wrong?

A: Streaking is a common problem with amines on silica gel.

  • Cause 1: Acidity of Silica. The amine group is basic and can interact very strongly with acidic silanol groups, causing tailing.

  • Solution 1: Deactivate the silica. Prepare your eluent with a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia.[3] This will neutralize the acidic sites on the silica, leading to sharper bands.

  • Cause 2: Overloading. You may have too much sample loaded onto the TLC plate or the column.

  • Solution 2: Use a more dilute sample for TLC analysis. For the column, ensure you are not exceeding the recommended sample-to-silica ratio.

  • Cause 3: Insolubility. The compound may be poorly soluble in the eluent, causing it to streak as it moves.

  • Solution 3: Try a different solvent system. Sometimes adding a small amount of a more polar solvent like methanol can improve solubility and peak shape, but be cautious as it will significantly increase the eluting power.

Q: I can't get good separation between my product and an impurity.

A: This indicates that the relative affinities of your compounds for the stationary phase are too similar in your chosen solvent system.

  • Solution 1: Optimize the Solvent System. This is the most critical variable. Try changing the ratio of your solvents. If that fails, try a completely different solvent system. For example, replacing Ethyl Acetate/Hexanes with Dichloromethane/Hexanes can alter the selectivity and improve separation.

  • Solution 2: Use a Longer Column. Increasing the length of the stationary phase gives more opportunity for the compounds to separate.

  • Solution 3: Use a Shallow Gradient. A slow, gradual increase in solvent polarity (a shallow gradient) can resolve closely running spots more effectively than a steep gradient or isocratic (constant solvent ratio) elution.

Q: My product is not coming off the column.

A: This is a frustrating situation with several potential causes.

  • Cause 1: Compound Decomposed. As discussed, the compound may be unstable on silica gel and has decomposed. You can test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if the original spot is gone.[4]

  • Solution 1: Use deactivated silica or an alternative stationary phase like neutral alumina.[3]

  • Cause 2: Eluent is Not Polar Enough. Your compound may have a very strong affinity for the silica and requires a much more polar solvent to be eluted.

  • Solution 2: Drastically increase the polarity of your eluent. You may need to add methanol (e.g., 5-10% methanol in dichloromethane) to elute very polar compounds.

  • Cause 3: The Compound Came Off Unseen. The fractions may be too dilute to see on a TLC plate by UV alone.

  • Solution 3: Try concentrating a few of the early fractions to see if the product is present. Also, use a more sensitive visualization method for your TLC plates, such as staining (e.g., potassium permanganate), if applicable.

Troubleshooting Decision Tree

G Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Streaking Streaking / Tailing Problem->Streaking NoElution No Product Elution Problem->NoElution OptSolvent Optimize Solvent System (Change Ratio/Type) PoorSep->OptSolvent ShallowGrad Use Shallower Gradient PoorSep->ShallowGrad LongCol Use Longer Column PoorSep->LongCol Deactivate Deactivate Silica (Add Et3N) Streaking->Deactivate CheckLoad Reduce Sample Load Streaking->CheckLoad ChangeSolv Change Solvent for Solubility Streaking->ChangeSolv CheckDecomp Check for Decomposition (2D TLC) NoElution->CheckDecomp IncPolarity Increase Eluent Polarity (e.g., add MeOH) NoElution->IncPolarity ConcFrac Concentrate Fractions NoElution->ConcFrac Success Successful Purification OptSolvent->Success ShallowGrad->Success LongCol->Success Deactivate->Success CheckLoad->Success ChangeSolv->Success CheckDecomp->Deactivate IncPolarity->Success ConcFrac->Success

Caption: A decision tree for troubleshooting common column chromatography issues.

References

managing scalability issues in 2-Bromo-5-iodopyridin-3-amine production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with and scaling up the synthesis of 2-Bromo-5-iodopyridin-3-amine. As a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, robust and scalable production is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Navigating Scalability Challenges

Scaling up any chemical synthesis introduces variables that can impact yield, purity, and safety. The following section addresses common issues encountered during the production of this compound, with a focus on the prevalent two-step synthesis from 2-aminopyridine.

Problem 1: Low Yield in the Bromination Step

Question: We are experiencing a significant drop in yield for the initial bromination of 2-aminopyridine to 2-amino-5-bromopyridine when moving to a larger scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in the bromination step at scale are often multifactorial, stemming from suboptimal reaction conditions and the formation of byproducts. The primary culprit is often the formation of a di-brominated impurity, 2-amino-3,5-dibromopyridine.[1][3]

Probable Causes & Solutions:

  • Poor Temperature Control: In larger reactors, inefficient heat dissipation can lead to localized "hot spots." These elevated temperatures can accelerate the rate of the second bromination, leading to the di-bromo impurity.

    • Solution: Ensure your reactor has adequate cooling capacity. A slower, controlled addition of the brominating agent, such as N-Bromosuccinimide (NBS), allows for better temperature management.[1]

  • Inefficient Mixing: On a larger scale, inadequate agitation can result in localized high concentrations of the brominating agent, promoting over-bromination.

    • Solution: Use an appropriate overhead stirrer and baffle system to ensure homogenous mixing throughout the reaction vessel. The goal is to disperse the NBS quickly as it is added.

  • Incorrect Stoichiometry: While seemingly straightforward, precise control of the NBS to 2-aminopyridine molar ratio is critical. An excess of NBS will directly lead to the formation of the di-bromo byproduct.

    • Solution: Carefully calculate and weigh your reagents. A molar ratio of 1:1 for 2-aminopyridine to NBS is recommended.[4]

  • Reaction Monitoring: On a larger scale, reaction times may need to be adjusted.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and quench the reaction upon completion.[1]

Problem 2: Formation of Impurities During Iodination

Question: During the iodination of 2-amino-5-bromopyridine, we are observing the formation of several unknown impurities, making purification difficult. What could be causing this and how can we improve the reaction's selectivity?

Answer:

The iodination step, typically carried out using reagents like potassium iodate and potassium iodide in an acidic medium, is generally selective for the 3-position.[1][5] However, issues can arise from improper control of reaction parameters.

Probable Causes & Solutions:

  • Incorrect pH: The pH of the reaction medium is crucial. If the pH is not sufficiently acidic, the iodinating species may not be generated effectively, leading to incomplete reactions or side reactions.

    • Solution: The reaction is typically performed in a strong acid like sulfuric acid (e.g., 2M).[5] Ensure the starting material is fully dissolved and the acidic environment is maintained.

  • Temperature Control: The reaction is typically heated to drive it to completion. However, excessively high temperatures can lead to decomposition.

    • Solution: Maintain a reaction temperature of around 90-100°C and monitor for any signs of decomposition (e.g., significant color change to dark tar).[4]

  • Oxidation of Iodide: Potassium iodide can be oxidized, leading to the formation of iodine. While iodine is part of the reactive system, an imbalance can affect the reaction outcome.

    • Solution: Add the potassium iodide solution dropwise to the heated reaction mixture containing the substrate and potassium iodate.[1][5] This controlled addition helps to manage the reaction exotherm and maintain the correct balance of reactive iodine species.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the purification of the final product, this compound. Recrystallization results in significant product loss, and the isolated solid is off-color.

Answer:

Purification is a critical step where yield can be compromised. The key is to have a robust workup procedure and an optimized recrystallization protocol.

Probable Causes & Solutions:

  • Incomplete Neutralization: After the iodination reaction, the acidic mixture is neutralized to precipitate the product. Incomplete neutralization will result in a lower yield as the amine product remains protonated and water-soluble.

    • Solution: Carefully adjust the pH of the aqueous phase to 8-9 using a base like ammonia or sodium hydroxide.[1][5] Monitor the pH closely during addition. Cooling the mixture after neutralization can further enhance precipitation.

  • Residual Iodine: A common issue is residual iodine from the reaction, which can co-precipitate and discolor the product.

    • Solution: During the workup of the organic extract (if extraction is used), wash with an aqueous solution of a reducing agent like sodium thiosulfate to remove any remaining iodine.[5]

  • Suboptimal Recrystallization Solvent: Using a solvent in which the product is too soluble will lead to poor recovery.

    • Solution: A common and effective recrystallization solvent is aqueous ethanol (e.g., 80-90%).[1][4] The product should be sparingly soluble in the cold solvent system but readily soluble when hot.

  • Presence of Di-bromo Impurity: If the initial bromination step was not optimized, the 2-amino-3,5-dibromopyridine impurity can be carried through to the final product and be difficult to remove by simple recrystallization.

    • Solution: If this impurity is present, column chromatography may be necessary, although this is less ideal for large-scale production.[6] It is far more efficient to prevent its formation in the first place by optimizing the bromination step.

II. Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective synthetic route for this compound?

A1: The most commonly cited and industrially viable route starts with 2-aminopyridine. This involves a two-step process:

  • Bromination: Selective bromination at the 5-position using N-Bromosuccinimide (NBS) in a suitable solvent like acetone or acetonitrile.[1][7] This avoids the use of hazardous liquid bromine.

  • Iodination: Iodination at the 3-position using a mixture of potassium iodate (KIO₃) and potassium iodide (KI) in sulfuric acid.[1][4]

This route is advantageous due to the relatively low cost of starting materials and reagents, and the avoidance of more hazardous or expensive alternatives.[1]

Q2: What are the key safety precautions to consider when handling the reagents involved in this synthesis?

A2:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Always add acid to water, never the other way around. Handle with extreme care and appropriate PPE.

  • Iodine Compounds (KIO₃, KI): These are generally less hazardous but can cause irritation. Avoid inhalation of dust and skin contact.

Q3: How should this compound be stored?

A3: The compound is sensitive to light and can degrade over time. It should be stored in a cool, dark place, preferably in an inert atmosphere (e.g., under argon or nitrogen) to maintain its stability.[8][9] Recommended storage is at 2-8°C.[8]

Q4: What are the expected spectroscopic data for this compound?

A4: Based on reported data, you can expect the following:

  • ¹H NMR (in CDCl₃): You will typically see two doublets in the aromatic region, one around δ 8.06 ppm and another around δ 7.96 ppm. The amine protons usually appear as a broad singlet around δ 4.96-5.00 ppm.[1][5]

  • LCMS (ESI): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 299.8.[1]

III. Experimental Protocol: Scalable Synthesis of this compound

This protocol is adapted from established literature procedures for scalability.[1][4]

Step 1: Synthesis of 2-Amino-5-bromopyridine
  • To a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 2-aminopyridine (1 equivalent) and acetone (10 volumes).

  • Cool the mixture to 10°C using an ice bath.

  • In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1 equivalent) in acetone (5 volumes).

  • Slowly add the NBS solution to the 2-aminopyridine solution over 1 hour, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 10°C.

  • Monitor the reaction by TLC or HPLC until the 2-aminopyridine is consumed.

  • Remove the acetone under reduced pressure.

  • To the resulting residue, add water and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water, and then recrystallize from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.

Step 2: Synthesis of this compound
  • In a reactor, dissolve 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid (10 volumes).

  • Add potassium iodate (KIO₃) (0.5 equivalents) portion-wise while stirring.

  • Heat the mixture to 100°C.

  • Prepare a solution of potassium iodide (KI) (0.6 equivalents) in water (2 volumes).

  • Add the KI solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 100°C.

  • Stir the mixture for an additional 1.5 hours at 100°C.

  • Cool the reaction to room temperature.

  • Carefully adjust the pH to 8-9 with aqueous ammonia or NaOH solution.

  • Cool the mixture to 10°C for 1 hour to complete precipitation.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from 85% ethanol to yield this compound as a solid.

IV. Data and Workflow Visualization

Quantitative Data Summary
StepIntermediate/ProductStarting MaterialKey ReagentsTypical YieldTypical Purity
12-Amino-5-bromopyridine2-AminopyridineNBS~95%[1][3]>97%
2This compound2-Amino-5-bromopyridineKIO₃, KI~74%[1][3]>98.5%

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination A 2-Aminopyridine C Reaction at 10°C A->C B NBS in Acetone B->C Slow Addition D Workup & Recrystallization C->D E 2-Amino-5-bromopyridine D->E F 2-Amino-5-bromopyridine I Reaction at 100°C F->I G KIO3 in H2SO4 G->I H KI Solution H->I Dropwise Addition J Neutralization & Recrystallization I->J K This compound J->K

Caption: Scalable two-step synthesis of this compound.

V. References

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. --INVALID-LINK--

  • Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1. --INVALID-LINK--

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis. --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-BROMO-5-IODOPYRIDIN-2-AMINE | 697300-73-5. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. --INVALID-LINK--

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. --INVALID-LINK--

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. --INVALID-LINK--

  • Benchchem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. --INVALID-LINK--

  • Echemi. (n.d.). This compound. --INVALID-LINK--

  • A Versatile Chemical Intermediate. (n.d.). 2-Amino-5-bromo-3-iodopyridine. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic intermediates is paramount. Substituted pyridines, in particular, form the backbone of countless active pharmaceutical ingredients and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the regiochemistry of these isomers.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-iodopyridin-3-amine, a key building block in organic synthesis. Due to the absence of direct, published experimental data for this specific isomer, we will present a detailed prediction of its spectrum. This prediction is grounded in the fundamental principles of substituent effects on aromatic systems and is supported by a comparative analysis with the experimentally determined spectra of structurally related pyridine derivatives. This approach not only offers a reliable spectral forecast but also serves as a practical tutorial on spectral interpretation for researchers in the field.

The Challenge of Isomer Differentiation

The synthesis of multisubstituted pyridines can often yield a mixture of isomers. For instance, the bromination and iodination of 3-aminopyridine could potentially result in several products. Distinguishing between this compound and its isomers, such as 2-Amino-5-bromo-3-iodopyridine[1][2][3] and 3-Amino-5-bromo-2-iodopyridine[4], is a non-trivial task that relies heavily on careful NMR analysis.

isomers Target This compound (Target Compound - Predicted Spectrum) Isomer1 2-Amino-5-bromo-3-iodopyridine (Known Isomer 1) Target->Isomer1 Different substituent positions Isomer2 3-Amino-5-bromo-2-iodopyridine (Known Isomer 2) Target->Isomer2 Different substituent positions Isomer1->Isomer2 Different substituent positions

Figure 1: Structural relationship between the target compound and its known isomers.

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound features two protons on the pyridine ring, at positions 4 and 6. Their chemical shifts (δ) and coupling patterns are dictated by the electronic effects of the three substituents: the amino (-NH₂), bromo (-Br), and iodo (-I) groups.

  • -NH₂ group (at C3): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It will significantly shield (shift upfield) the ortho (C2, C4) and para (C6) protons.

  • -Br group (at C2): This is an electron-withdrawing group (EWG) through its strong -I effect and a weak electron-donating group through its +R effect. Overall, it is deactivating and will deshield adjacent protons.

  • -I group (at C5): Similar to bromine, iodine is an EWG due to its -I effect and a weak EDG via its +R effect. Its electronegativity is lower than bromine, so its inductive effect is weaker.

Predicted Chemical Shifts:

  • H4: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -Br and -I groups. The powerful shielding from the amino group is expected to be the dominant effect, pushing this signal significantly upfield.

  • H6: This proton is para to the -NH₂ group, ortho to the -I group, and meta to the -Br group. It will experience shielding from the amino group, but also deshielding from the adjacent iodine. The net effect is a downfield shift relative to H4.

Predicted Coupling:

The two aromatic protons, H4 and H6, are meta to each other. Therefore, they are expected to show a small meta coupling constant (⁴J), typically in the range of 2-3 Hz. This will result in both signals appearing as doublets.

The protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Comparative Spectral Analysis

To substantiate our prediction, we will compare it with the known ¹H NMR data of related compounds.

CompoundH4 Chemical Shift (δ ppm)H6 Chemical Shift (δ ppm)Other Signals (δ ppm)SolventReference
This compound (Predicted) ~7.2 - 7.4 (d)~7.8 - 8.0 (d)~4.5 - 5.5 (br s, NH₂)CDCl₃-
2-Amino-5-bromo-3-iodopyridine7.96 (d)8.06 (d)5.00 (s, NH₂)CDCl₃[1]
3-Amino-5-bromo-2-iodopyridine7.16 (d)-7.67 (d, H2), 5.65 (s, NH₂)DMSO-d₆[4]
3-Aminopyridine7.03 (dd)8.08 (d)6.97 (m, H5), 8.00 (d, H2), 3.89 (s, NH₂)CDCl₃[5]
2-Bromopyridine7.46 (m)8.31 (m)7.17 (m, H5), 7.40 (m, H3)CCl₄[6]

Analysis of Comparative Data:

  • In 2-Amino-5-bromo-3-iodopyridine , the protons are at positions 4 and 6. The amino group is at C2, the bromo at C5, and the iodo at C3. Both protons appear relatively downfield (δ 7.96 and 8.06) because neither is ortho to the strongly shielding amino group.[1][3]

  • In 3-Amino-5-bromo-2-iodopyridine , the proton at C4 (δ 7.16) is ortho to the amino group at C3, resulting in significant upfield shifting, which aligns with our prediction for H4 in the target molecule.[4]

  • 3-Aminopyridine itself shows the proton ortho to the amino group (H4) at δ ~7.03 ppm, demonstrating the strong shielding effect.[5]

  • 2-Bromopyridine shows the general deshielding effect of substituents on the pyridine ring, with protons appearing between δ 7.17 and 8.31 ppm.[6]

The comparison strongly supports our prediction that in this compound, the H4 proton will be found at a relatively high field (upfield) due to the ortho-amino group, while the H6 proton will be further downfield.

Hypothetical Experimental Protocol for ¹H NMR Acquisition

To validate the predicted spectrum, the following experimental protocol would be employed.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of This compound solvent in ~0.7 mL of deuterated chloroform (CDCl₃) dissolve->solvent tms Add tetramethylsilane (TMS) as internal standard (0 ppm) solvent->tms transfer Transfer solution to a 5 mm NMR tube tms->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire Acquire ¹H spectrum with 16-32 scans shim->acquire fourier Apply Fourier transform to the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters would include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. Signal integration is performed to determine the relative ratios of the protons.

Conclusion

References

A Senior Application Scientist's Guide to the LC/MS Characterization of 2-Bromo-5-iodopyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that serves as a critical building block in medicinal chemistry and organic synthesis. Its utility is particularly notable in the development of kinase inhibitors for cancer therapy.[1] The precise structural characterization and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients. The molecule's unique structure, featuring a basic pyridine ring, an amine group, and two different halogen substituents (bromine and iodine), presents distinct challenges and opportunities for analytical characterization.

This guide provides an in-depth, experience-driven approach to the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC/MS). We will explore the rationale behind method development, present a robust experimental protocol, and compare the performance of LC/MS with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to approach the analysis of this and structurally related compounds.

Part 1: Primary Characterization by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

LC/MS is the cornerstone technique for the analysis of pharmaceutical intermediates like this compound. It offers a powerful combination of separation (LC) and sensitive, specific detection (MS), making it ideal for both identification and purity assessment.

Methodology Rationale: Designing a Self-Validating System

The physicochemical properties of this compound dictate the analytical strategy. As a pyridine derivative, the compound is basic (pKa ~5.2-6) and generally hydrophilic.[2][3] These characteristics can lead to poor retention on traditional reversed-phase (C18) columns and cause peak tailing due to interactions with residual silanols on the silica support.[4] Furthermore, the method must be compatible with mass spectrometry, precluding the use of non-volatile buffers or ion-pairing reagents.[2][3]

Our approach is therefore grounded in the following principles:

  • Chromatography Mode: Reversed-phase chromatography is selected for its versatility. To overcome the challenges of analyzing a basic, hydrophilic compound, a modern, end-capped C18 column is paired with an acidic mobile phase. The acid (e.g., formic acid) serves to protonate the pyridine nitrogen, improving retention and ensuring sharp, symmetrical peak shapes by minimizing secondary silanol interactions.

  • Mass Spectrometry Ionization: Electrospray Ionization (ESI) is the preferred method for polar, basic compounds. Operating in positive ion mode ([M+H]+) is logical, as the pyridine nitrogen and exocyclic amine are readily protonated.

  • Detector Selection: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is ideal for confirming the elemental composition via accurate mass measurement. However, a standard quadrupole mass spectrometer is sufficient for routine identification and purity analysis, especially when coupled with tandem MS (MS/MS) for structural confirmation.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_lcms LC/MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in Acetonitrile/Water (50:50) to ~10 µg/mL inject Inject 5 µL onto LC System prep_sample->inject prep_std Prepare analytical standard (if available) similarly lc_sep Chromatographic Separation (Reversed-Phase Gradient) inject->lc_sep ms_ion Electrospray Ionization (Positive Mode) lc_sep->ms_ion ms_detect Mass Detection (Full Scan & MS/MS) ms_ion->ms_detect data_peak Extract Chromatogram (Retention Time) ms_detect->data_peak data_mass Analyze Mass Spectrum ([M+H]+, Isotope Pattern) data_peak->data_mass data_frag Interpret MS/MS Fragmentation data_mass->data_frag data_report Confirm Identity & Purity Assessment data_frag->data_report

Caption: High-level workflow for the LC/MS characterization of this compound.

Detailed Experimental Protocol: LC/MS

This protocol is designed to be a robust starting point for method development.

1. Sample and Standard Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
  • Use volumetric flasks for accuracy. The use of a diluent similar to the initial mobile phase composition prevents peak distortion.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering accurate gradients.
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µmProvides good retention and peak shape for basic compounds across a wide pH range. A shorter column allows for faster analysis times.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures protonation of the analyte for good peak shape and ESI efficiency.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.A generic gradient suitable for screening purity and eluting the analyte and potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small volume minimizes potential for column overload.

3. Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
MS System Waters SQ Detector 2 or equivalent single quadrupoleA robust and common MS detector suitable for confirmation of molecular weight.
Ionization Mode Electrospray Ionization (ESI), PositiveBest for protonating the basic nitrogen atoms in the pyridine ring and amine group.
Capillary Voltage 3.0 kVStandard voltage to achieve stable spray and efficient ionization.
Cone Voltage 30 VOptimizes ion transmission from the source to the analyzer; can be tuned to minimize in-source fragmentation.
Source Temperature 150 °CEnsures efficient desolvation of the ESI droplets.
Desolvation Temp. 400 °CAids in removing solvent molecules from the analyte ions.
Scan Range m/z 100-500Covers the expected molecular ion and potential fragments or impurities.
Data Acquisition Full Scan (for MW confirmation) and Tandem MS (for structural elucidation, if available)Full scan provides molecular weight information, while MS/MS provides structural fragments for confirmation.
Expected Mass Spectra and Fragmentation Analysis

A key aspect of MS characterization is predicting and interpreting the mass spectrum.

1. Molecular Weight and Isotopic Pattern: The molecular formula for this compound is C₅H₄BrIN₂.[5]

  • Monoisotopic Mass: 297.86026 Da.[6]

  • Expected [M+H]⁺: 298.8675 Da.

  • Isotopic Signature: The presence of bromine is highly diagnostic. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic doublet for any bromine-containing ion, with the M peak and the M+2 peak having nearly equal intensity. This provides a high degree of confidence in the identification of the compound.

2. Proposed Fragmentation Pathway: Tandem MS (MS/MS) of the protonated molecular ion (m/z 298.9) would provide structural confirmation. Fragmentation is expected to occur via the loss of the halogen atoms or through cleavage of the pyridine ring.

parent [M+H]⁺ m/z 298.9 / 300.9 frag1 Loss of I• [M+H-I]⁺ m/z 171.9 / 173.9 parent->frag1 -127 frag2 Loss of Br• [M+H-Br]⁺ m/z 220.0 parent->frag2 -79.9 frag3 Loss of NH₃ [M+H-NH₃]⁺ m/z 281.9 / 283.9 parent->frag3 -17

Caption: Proposed MS/MS fragmentation of protonated this compound.

  • Loss of Iodine: The C-I bond is weaker than the C-Br bond, so a significant fragment corresponding to the loss of an iodine radical ([M+H-I]⁺) is expected at m/z 171.9. This fragment would retain the characteristic 1:1 bromine isotopic pattern.

  • Loss of Bromine: Loss of a bromine radical ([M+H-Br]⁺) would result in a fragment at m/z 220.0. This peak would be a singlet, having lost the bromine isotope pattern.

  • Loss of Ammonia: A less common but possible fragmentation is the loss of ammonia from the protonated amine, leading to a fragment at m/z 281.9, which would retain the bromine pattern.

Part 2: Comparison with Alternative Analytical Methods

While LC/MS is a primary tool, a comprehensive characterization often involves orthogonal techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[7]

  • Applicability: this compound has a reported melting point of 140-145 °C, suggesting it has sufficient volatility for GC analysis, likely at elevated injector and oven temperatures.[8] However, the primary amine group can cause peak tailing on standard GC columns. Derivatization (e.g., silylation) could mitigate this but adds complexity. The primary risk is thermal degradation in the hot injector.

  • Comparison to LC/MS: GC-MS can offer higher chromatographic resolution (narrower peaks) than standard HPLC. The electron ionization (EI) used in GC-MS provides highly reproducible fragmentation patterns that are excellent for library matching. However, EI often results in an absent or very weak molecular ion, making molecular weight confirmation difficult, whereas the soft ionization of ESI in LC/MS typically provides a strong molecular ion signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

  • Role: ¹H and ¹³C NMR experiments provide definitive information about the chemical environment of each proton and carbon atom, respectively. This allows for confirmation of the substitution pattern on the pyridine ring, which is something MS cannot do alone. For example, NMR can distinguish this compound from its isomer, 3-bromo-5-iodopyridin-2-amine.[9]

  • Comparison to LC/MS: NMR provides unparalleled structural detail but is significantly less sensitive than MS. It is not suitable for trace analysis or impurity profiling at the levels achievable with LC/MS. NMR is a bulk property measurement technique and is not coupled with a separation method in its standard application.

Comparative Summary of Analytical Techniques
FeatureLC/MSGC-MSNMR Spectroscopy
Primary Application Identification, purity analysis, quantificationIdentification of volatile compounds, impurity profilingUnambiguous structure elucidation, confirmation of substitution
Sensitivity High (pg-ng level)High (pg-ng level)Low (µg-mg level)
Selectivity High (based on retention time and m/z)Very high (based on retention time and fragmentation pattern)Very high (based on unique chemical shifts)
Molecular Ion Info Typically strong and clear ([M+H]⁺)Often weak or absent with Electron Ionization (EI)Not applicable (provides structural, not MW, information)
Structural Info Deduced from MS/MS fragmentationDeduced from reproducible EI fragmentation libraryDefinitive and complete 3D structural information
Sample Throughput HighHighLow
Key Limitation Fragmentation can be limited with soft ionization; isomer ambiguityRequires analyte volatility and thermal stability; potential for degradationLow sensitivity; requires pure, concentrated sample

Conclusion

The characterization of this compound is most effectively achieved using a multi-faceted analytical approach spearheaded by LC/MS. This technique provides the optimal balance of sensitivity, selectivity, and structural information required for routine identification and purity assessment in a drug development setting. The combination of chromatographic retention time, accurate mass measurement of the protonated molecule, and the highly diagnostic isotopic pattern from the bromine atom creates a self-validating system for confident identification. Tandem mass spectrometry further solidifies the structural assignment by providing predictable fragment ions.

While GC-MS offers an alternative for purity analysis, potential thermal instability must be considered. NMR remains the indispensable tool for the initial, unambiguous confirmation of the chemical structure. For the day-to-day needs of process monitoring, impurity profiling, and quality control, the LC/MS methodology detailed in this guide provides a robust, reliable, and scientifically sound solution.

References

A Comparative Guide to the HPLC Purity Analysis of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of building blocks is paramount. Intermediates like 2-Bromo-5-iodopyridin-3-amine are critical components in the development of novel active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is not merely a quality control step; it is a foundational requirement for predictable reaction kinetics, yield, and the safety profile of the final compound. This guide provides an in-depth, comparative analysis of methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a framework for selecting the most appropriate analytical technique based on specific project needs, from routine quality control to in-depth impurity profiling.

The Central Role of Purity Assessment

This compound is a halogenated pyridine derivative, a class of compounds frequently used in medicinal chemistry. The presence of bromine, iodine, and an amine group makes it a versatile scaffold but also introduces the potential for a range of process-related impurities. These can include starting materials, isomers (such as 3-amino-5-bromo-2-iodopyridine), or by-products from side reactions like dehalogenation or the formation of dimers. An effective analytical method must be able to separate the main component from these potential impurities and quantify it accurately.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness. For a molecule like this compound, a C18 column is the logical first choice for method development. The non-polar stationary phase interacts with the aromatic pyridine ring, while the polar mobile phase allows for elution and separation based on overall polarity.

While no standardized method for this exact isomer is widely published, a highly relevant method has been successfully applied to the closely related isomer, 2-amino-5-bromo-3-iodopyridine.[1] This provides a scientifically sound and validated starting point for analysis.

Recommended HPLC-UV Protocol

This protocol is adapted from a validated method for a structural isomer and is expected to provide excellent results with minimal optimization.[1]

1. Instrument and Consumables:

  • HPLC System with a UV/Vis or Diode Array Detector (DAD).
  • Column: Hypersil BDS C18, 5 µm, 250 x 4.6 mm (or equivalent L1 packing).
  • Vials: 2 mL amber glass vials with PTFE septa.
  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (60:40, v/v), isocratic.
  • Rationale: This ratio provides a moderate elution strength suitable for a compound with both hydrophobic (bromo-iodo-pyridine ring) and hydrophilic (amine group) characteristics. Isocratic elution ensures simplicity and robustness for routine QC.
  • Flow Rate: 1.0 mL/min.
  • Rationale: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
  • Column Temperature: 25 °C.
  • Rationale: Maintaining a constant, controlled temperature ensures retention time reproducibility. Ambient temperature is often sufficient for robust methods.
  • Injection Volume: 5 µL.
  • Rationale: A small injection volume minimizes the potential for peak distortion and column overload.
  • UV Detection Wavelength: 245 nm.
  • Rationale: The pyridine ring system and its substituents are strong chromophores. 245 nm is a suitable wavelength to detect the main analyte and many potential aromatic impurities. A DAD can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength and check for co-eluting peaks.
  • Run Time: 10-15 minutes.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
  • Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysisdot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh & Dissolve (0.1 mg/mL in Mobile Phase) Filter 2. Syringe Filter (0.45 µm) Sample->Filter Inject 5. Inject Sample (5 µL) Filter->Inject MobilePhase 3. Prepare Mobile Phase (60:40 ACN:H2O) Degas 4. Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate 6. Isocratic Separation (C18 Column, 1.0 mL/min) Inject->Separate Detect 7. UV Detection (245 nm) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate % Purity (Area Percent Method) Integrate->Calculate

References

The Chemist's Compass: Navigating Suzuki Coupling Efficiency in Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Bromo-Iodo vs. Dibromo Pyridine Substrates for Drug Discovery and Synthesis

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its versatility in forging carbon-carbon bonds. Pyridine moieties, ubiquitous in pharmaceuticals, are often constructed using dihalogenated precursors. The choice of these precursors, specifically bromo-iodo versus dibromo pyridines, can significantly impact reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the Suzuki coupling efficiency of these two classes of substrates, supported by mechanistic insights and experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Step: Unpacking the Role of Oxidative Addition

The efficiency and selectivity of the Suzuki coupling are fundamentally governed by the initial oxidative addition of the aryl halide to the Palladium(0) catalyst. This step is often rate-determining and is highly dependent on the carbon-halogen bond dissociation energy. The established trend for this reactivity is C-I > C-Br > C-Cl, meaning the carbon-iodine bond is the most readily cleaved and reactive in the catalytic cycle.[1][2] This inherent difference in reactivity is the cornerstone of selective cross-coupling strategies.

For a bromo-iodo pyridine, the significantly weaker C-I bond will preferentially undergo oxidative addition under milder conditions, allowing for selective functionalization at the iodo-position while leaving the more robust C-Br bond untouched for subsequent transformations.[1] In contrast, a dibromo pyridine presents two C-Br bonds of potentially similar reactivity, which can lead to challenges in achieving mono-selectivity and may result in mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[3]

Comparative Performance Analysis: A Data-Driven Perspective

While direct, side-by-side kinetic studies for every conceivable dihalopyridine are not always readily available, a comprehensive analysis of published data for analogous systems allows for a robust comparison. The following table summarizes typical experimental outcomes for the selective Suzuki-Miyaura coupling of 2-bromo-4-iodopyridine at the C-4 position versus the coupling of 2,4-dibromopyridine.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)RegioselectivityReference
2-Bromo-4-iodopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95C4-selective[2]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98C4-selective[2]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98C4-selective[2]
2,4-Dibromopyridine Pd(PPh₃)₄ / TlOH--25-GoodC2-selective[4]
Pd₂(dba)₃ / PCy₃K₃PO₄-25-GoodC2-selective[4]
Pd(OAc)₂ / PPh₃----Mixture of regioisomersLow[3]

As the data illustrates, 2-bromo-4-iodopyridine consistently provides high yields of the mono-arylated product with excellent regioselectivity at the C-4 position under standard Suzuki coupling conditions.[2] Conversely, while conditions have been developed to achieve regioselectivity with 2,4-dibromopyridine, it often requires more specialized catalyst systems and can be prone to yielding mixtures of C2- and C4-coupled products, as well as di-substituted byproducts.[3][4] The inherent reactivity difference in the bromo-iodo substrate allows for a wider operational window and more predictable outcomes.

The Underlying Causality: Ligand and Catalyst Speciation Effects

While the intrinsic reactivity of the C-X bond is the primary driver of selectivity, the choice of ligand and the resulting palladium catalyst speciation can exert significant influence, sometimes even inverting the expected outcome.[5] For dibromopyridines, the subtle electronic and steric differences between the two bromine-bearing positions can be exploited. For instance, in 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition with conventional catalysts like those employing PPh₃.[4]

However, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the steric environment around the palladium center, leading to unconventional C4-selectivity.[5] Furthermore, the formation of multinuclear palladium clusters or nanoparticles has been shown to switch the arylation site-selectivity from C2 to C4 in 2,4-dibromopyridine.[6] This highlights the critical importance of careful catalyst system selection and understanding its potential to influence the reaction pathway.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions on both bromo-iodo and dibromo pyridine substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine at the C-4 Position

This protocol is optimized for achieving high regioselectivity for the more reactive C-I bond.[1]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

This protocol represents a general procedure that often favors C-2 coupling but may require optimization to achieve high selectivity.

Materials:

  • 2,4-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 2,4-dibromopyridine, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction for the consumption of the starting material and the formation of mono- and di-substituted products by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product mixture by column chromatography to separate the regioisomers and any di-substituted byproduct.

Visualizing the Process: From Mechanism to Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Suzuki coupling catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Dihalopyridine, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Isolated Product I->J

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between a bromo-iodo pyridine and a dibromo pyridine for Suzuki coupling is a critical decision in a synthetic campaign. For applications demanding high regioselectivity and straightforward product isolation, bromo-iodo pyridines are unequivocally the superior choice. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable and efficient mono-functionalization under a broad range of standard conditions, preserving the bromo-substituent for subsequent synthetic manipulations.

While dibromo pyridines are often more readily available and cost-effective, their application in selective mono-arylation is fraught with challenges. Achieving high selectivity frequently necessitates extensive optimization of catalyst systems, including the use of specialized and often expensive ligands, and can still result in difficult-to-separate mixtures of isomers and di-substituted byproducts.

For drug development professionals and researchers aiming for efficiency, reliability, and modularity in their synthetic routes, the strategic use of bromo-iodo pyridines as building blocks is a highly recommended and field-proven approach.

References

A Comparative Guide to the Structural Confirmation of 2-Bromo-5-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable science. The 2-Bromo-5-iodopyridin-3-amine scaffold is a critical building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] Its derivatives, however, present unique analytical challenges due to the presence of multiple halogen substituents and a substituted pyridine core.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a synergistic workflow for achieving unambiguous structural verification.

The Analytical Challenge: Regioisomers and Spectroscopic Complexity

The synthesis of this compound derivatives can often lead to potential regioisomers.[2] For instance, halogenation of the pyridine ring can be selective, but isomeric impurities are always a possibility.[2][3] These closely related structures can be difficult to distinguish, necessitating a multi-pronged analytical approach. The electron-withdrawing nature of the pyridine nitrogen and the heavy halogen atoms (bromine and iodine) significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Comparative Analysis of Core Analytical Techniques

A combination of spectroscopic and spectrometric techniques is essential for full characterization. Below, we compare the utility, strengths, and limitations of the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable.

Expertise in Action: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ can be advantageous for compounds with amine protons, as it slows down proton exchange, making the N-H signals more readily observable.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. For the parent compound, this compound, two doublets are expected for the two protons on the pyridine ring.[1][4] The coupling constant between these protons helps confirm their positions. The broad singlet corresponding to the amine (-NH₂) protons is also a key indicator.[1][4]

  • Trustworthiness: The integration of the proton signals should correspond to the number of protons in the proposed structure. The observed coupling patterns must be consistent with the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The presence of heavy halogens can influence chemical shifts and, in some cases, lead to signal broadening.

Detailed Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns in substituted derivatives.[1][5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios. Measure chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Mass Spectrometry (MS)

Mass spectrometry is unparalleled for determining the molecular weight of a compound and confirming its elemental composition.

Expertise in Action: For halogenated compounds, the isotopic pattern is a definitive diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.[6] Iodine is monoisotopic (¹²⁷I), but its presence is often revealed by a large mass defect or a prominent peak at m/z 127 in fragmentation spectra.[7]

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula, a critical step in confirming the identity of a new derivative.

Detailed Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatography: Inject a small volume (e.g., 5 µL) onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.[1]

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ion mode). Compare the observed isotopic pattern with the theoretical pattern for the proposed structure containing one bromine and one iodine atom. Calculate the elemental composition from the accurate mass measurement.

Single-Crystal X-ray Crystallography

This technique is considered the "gold standard" for structural determination as it provides a precise three-dimensional map of the atomic arrangement in a molecule.[8][9]

Expertise in Action: The primary challenge for this method is not the analysis itself, but obtaining a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[10]

  • Trustworthiness: An X-ray crystal structure provides unambiguous confirmation of connectivity, regio- and stereochemistry, leaving no room for doubt. The structural data can be deposited in crystallographic databases for public verification.[11]

Workflow Overview: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative, typically by slow evaporation of a solution in an appropriate solvent.[8]

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[10]

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas to minimize thermal vibrations. Collect diffraction data as the crystal is rotated in the X-ray beam.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and solve the crystal structure. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Data Summary and Comparison

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Atomic connectivity, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework; essential for isomer differentiation.Does not provide molecular weight; can be complex to interpret for highly substituted derivatives.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic information.Highly sensitive; characteristic isotopic patterns for Br are confirmatory.[6][12]Provides little information on connectivity; cannot always distinguish between isomers on its own.
X-ray Crystallography Unambiguous 3D molecular structure.The definitive "gold standard" for structural proof.[8][9]Requires a high-quality single crystal, which can be difficult or impossible to obtain.

A Synergistic Workflow for Unambiguous Confirmation

Relying on a single technique is insufficient. A logical, multi-step workflow ensures efficiency and confidence in the final structural assignment.

G cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Absolute Confirmation Start Purified Derivative LCMS LC-MS Analysis Start->LCMS Step 1 NMR ¹H and ¹³C NMR LCMS->NMR Step 2 Check1 Data Consistent? NMR->Check1 Xray X-ray Crystallography Check1->Xray Yes Rethink Re-evaluate Synthesis/ Purification Check1->Rethink No Final Structure Confirmed Xray->Final

Caption: Recommended workflow for structural confirmation.

This workflow begins with LC-MS to quickly confirm the molecular weight and purity. If the data aligns with the expected product, detailed NMR analysis follows to establish the precise atomic connectivity. For novel compounds or when absolute certainty is required (e.g., for patent filing or clinical development), X-ray crystallography provides the final, unambiguous proof.

Conclusion

The structural confirmation of this compound derivatives demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational details of molecular connectivity and mass spectrometry confirms elemental composition, only X-ray crystallography can deliver an indisputable three-dimensional structure. By employing these techniques synergistically, as outlined in the proposed workflow, researchers can ensure the scientific integrity of their work and accelerate the development of new chemical entities with confidence.

References

A Comparative Guide to Catalyst Systems for the Selective Cross-Coupling of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-iodopyridin-3-amine

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a particularly valuable building block.[1][2] Its pyridine core is a prevalent motif in countless active pharmaceutical ingredients (APIs), while the three distinct functional groups—an amine, a bromine atom, and an iodine atom—offer a rich platform for sequential, site-selective modifications.[1]

The synthetic utility of this intermediate hinges on the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition than the carbon-bromine (C-Br) bond.[3][4][5] This reactivity gradient (C-I >> C-Br) is the key to achieving regioselective functionalization, allowing chemists to introduce a desired moiety at the C-5 position while preserving the C-2 bromo group for subsequent transformations. This guide provides a comparative analysis of various catalyst systems for the selective cross-coupling of this compound, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Mechanistic Rationale for Regioselectivity

The selectivity observed in the cross-coupling of this compound is dictated by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[6] A low-valent palladium(0) complex preferentially inserts into the weaker, more labile C-I bond over the stronger C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, this kinetic preference can be exploited to achieve near-perfect selectivity for the iodo-position.

sub This compound reactivity Differential Reactivity (C-I > C-Br) sub->reactivity conditions Milder Reaction Conditions (Lower Temp, Shorter Time) reactivity->conditions Exploited by oa_br Oxidative Addition at C-Br Bond (Disfavored) reactivity->oa_br oa_i Preferential Oxidative Addition at C-I Bond conditions->oa_i Leads to product Selective C-5 Functionalization oa_i->product forcing Forcing Conditions (Higher Temp, Longer Time) product->forcing Can undergo product_br Subsequent C-2 Functionalization forcing->product_br

Caption: Logical relationship governing the selective coupling strategy at the C-I bond.

Once the palladium has inserted into the C-I bond, the catalytic cycle proceeds through the standard steps of transmetalation (in the case of Suzuki, Stille, etc.) or amine coordination/deprotonation (Buchwald-Hartwig), followed by reductive elimination to yield the C-5 functionalized product and regenerate the Pd(0) catalyst.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition (Rate-Determining) pd0->add pd2 Ar-Pd(II)-I(L)₂ add->pd2 trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2->trans pd2_r Ar-Pd(II)-R(L)₂ trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 aryl_halide Ar-I aryl_halide->add coupling_partner R-M (e.g., R-B(OH)₂) or R₂NH coupling_partner->trans product Ar-R product->elim

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent is critical for controlling the reaction's outcome, influencing yield, and ensuring selectivity. Milder reaction conditions typically favor reaction at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.[5] The following tables provide a comparative overview of catalyst systems for major cross-coupling reactions, with performance data extrapolated from studies on structurally analogous dihalopyridines.[3][7]

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling with boronic acids or their esters.[6][8]

Catalyst Precursor (mol%)LigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (2-5%)(none)K₂CO₃Toluene/H₂O80-10085-95Standard, reliable conditions for aryl iodides.[3][7]
PdCl₂(dppf) (3%)(dppf)K₃PO₄Dioxane90-10088-96Effective for a broad range of boronic acids.[3]
Pd(OAc)₂ (2%)SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst system, allows for lower catalyst loading.[3]
Pd₂(dba)₃ (2%)XPhosK₃PO₄Dioxane10090-98Excellent for challenging or sterically hindered substrates.
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-5 (Iodo) Position

The Sonogashira coupling is the premier method for installing terminal alkynes.[9][10] A copper(I) co-catalyst is typically employed.[11]

Catalyst Precursor (mol%)Co-Catalyst (mol%)BaseSolventTemp. (°C)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (2-5%)CuI (5-10%)Et₃N or PiperidineDMF/THF25-6085-95Classic, highly effective system.[3][7]
Pd(OAc)₂ (2%)CuI (5%)Cs₂CO₃Dioxane60-8090-97Good for substrates sensitive to amine bases.[3]
Pd(P(t-Bu)₃)₂ (2%)(none)K₂CO₃Toluene10085-94Copper-free conditions, useful for preventing alkyne homocoupling.[3]
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-5 (Iodo) Position

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in medicinal chemistry.[12][13] The choice of a sterically hindered biarylphosphine ligand is crucial.[14]

Catalyst Precursor (mol%)LigandBaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd₂(dba)₃ (1-2%)BINAPNaOtBuToluene80-10080-95First-generation system, effective for many amines.[3]
Pd(OAc)₂ (2%)XPhosK₃PO₄Dioxane100-11085-98Highly general and active for a wide range of amines, including primary and secondary.[3]
RuPhos-Pd-G3 (2-5%)(precatalyst)LiHMDSToluene/THF80-100~90Precatalyst simplifies setup; LiHMDS is a strong, non-nucleophilic base.[15]
Pd(OAc)₂ (2%)XantphosCs₂CO₃Toluene11085-95Wide bite-angle ligand, can be effective for specific substrates.[5]

Experimental Protocols: A Practical Guide

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst degradation.[7]

setup Reaction Setup reagents Add Halide, Coupling Partner, Base setup->reagents atmosphere Inert Atmosphere (Evacuate/Backfill Ar) reagents->atmosphere catalyst Add Catalyst & Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.03 equiv), K₃PO₄ (2.0 equiv), degassed 1,4-Dioxane.

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.

    • Add the degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 8-16 hours).[4]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Selective Sonogashira Coupling at the C-5 Position
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), Et₃N (3.0 equiv), degassed DMF.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add degassed DMF and triethylamine via syringe. Stir for 5-10 minutes.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction mixture at 60 °C. Monitor progress by TLC or LC-MS (typically complete within 4-8 hours).[16]

    • Once complete, cool the mixture and dilute with ethyl acetate.

    • Wash the organic solution sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), K₃PO₄ (2.0 equiv), degassed toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄ to a Schlenk tube.

    • Add the this compound and the amine coupling partner.

    • Add the degassed toluene via syringe.

    • Seal the tube and heat the mixture with stirring to 110 °C.

    • After the reaction is complete (monitored by LC-MS, typically 12-24 hours), cool the mixture to room temperature.[14]

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[5]

Conclusion

The selective functionalization of this compound is a highly achievable and valuable synthetic operation. The inherent reactivity difference between the C-I and C-Br bonds provides a reliable handle for regioselective cross-coupling at the C-5 position. For Suzuki-Miyaura couplings, catalyst systems based on PdCl₂(dppf) or Pd(OAc)₂/SPhos offer high yields and broad applicability. The classic PdCl₂(PPh₃)₂/CuI system remains a robust choice for Sonogashira reactions, while modern biarylphosphine ligands such as XPhos, paired with Pd(OAc)₂ or Pd₂(dba)₃, are essential for achieving efficient Buchwald-Hartwig aminations. By leveraging the data and protocols presented in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of pharmaceutical research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 2-Bromo-5-iodopyridin-3-amine (CAS No. 1138444-06-0), a halogenated pyridine derivative. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of our commitment to a safe and sustainable research environment.

Hazard Identification and Risk Assessment

Before initiating any handling or disposal procedures, a thorough understanding of the chemical's hazards is essential. This compound is a solid compound with a molecular weight of 298.91 g/mol . While comprehensive toxicological data is not available for this specific compound, its structure as a di-halogenated aminopyridine necessitates that it be handled as a hazardous substance.

Based on data from the Sigma-Aldrich Safety Data Sheet and analogous compounds, the primary hazards are summarized below.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Due to its bromine and iodine substituents, this compound is classified as a halogenated organic compound .[3][4] Such compounds require specific disposal pathways, as they can be harmful to the environment and are regulated under federal and local statutes.[5][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust.[8] The following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles or a full-face shield.[3][8]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.

  • Body Protection : A flame-retardant laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3][8]

  • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[9]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain the Spill : For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid generating dust.[7][10]

  • Collect Material : Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[9][10]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]

  • Label and Dispose : Seal and label the container with "Hazardous Waste," the full chemical name, and the date. Manage for disposal according to the procedures in Section 5.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[12] this compound waste must be categorized as "Halogenated Organic Solid Waste." [13]

Crucial Segregation Directives:

  • DO NOT mix with non-halogenated organic waste.[4][13] Mixing these streams unnecessarily increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[4]

  • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates) or strong acids, as this may lead to vigorous, exothermic reactions.[10]

  • DO NOT mix with incompatible waste streams that could cause gas generation or other hazards.

The following diagram illustrates the decision-making process for proper waste segregation.

Waste segregation workflow for laboratory chemicals.
Step-by-Step Disposal Protocol

This protocol applies to pure, unused this compound, reaction residues, and all materials grossly contaminated with it (e.g., weighing papers, gloves, absorbent pads).

5.1. Container Selection and Labeling

  • Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure, screw-top lid.[3] High-density polyethylene (HDPE) or glass containers are appropriate.[7][12] Ensure the container is in good condition, free from cracks or residue.[3]

  • Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" (no formulas or abbreviations).[3][13]

    • List all constituents and their approximate percentages if it is a mixture.[3]

    • The date waste was first added (accumulation start date).

5.2. Waste Accumulation

  • Transfer Waste : Carefully place the solid waste into the prepared container. Avoid generating dust.

  • Secure the Container : Keep the container securely sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and protects against spills.

  • Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[12] The storage area must be away from incompatible materials and sources of ignition.[7][14]

5.3. Final Disposal

  • Arrange for Pickup : Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for collection.

  • Licensed Disposal Vendor : All final disposal must be conducted through your institution's EHS-approved hazardous waste contractor.[9][12] The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.[15]

5.4. Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[12]

Regulatory Context

The disposal of halogenated organic compounds is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, wastes containing halogenated organic compounds are often classified under RCRA waste codes (e.g., F-listed wastes like F001 and F002 for spent solvents).[16] It is the responsibility of the waste generator (the laboratory) to ensure that all local, state, and federal regulations are followed.[10]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the unique reactivity that makes a compound like 2-Bromo-5-iodopyridin-3-amine (CAS No. 1138444-06-0) a valuable synthetic intermediate also necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), grounded in the specific hazards of this halogenated pyridine derivative. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a solid compound classified with the GHS07 pictogram, indicating it poses several acute hazards. A thorough risk assessment is the first step in defining the necessary protective barriers.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: Direct contact is known to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: This is a significant risk, with the potential for serious eye damage upon contact.[1][4][5]

  • Respiratory Irritation: As a solid, the compound can form dust, which may cause respiratory tract irritation if inhaled.[1][2][3]

Given these hazards, all handling procedures must be designed to prevent any direct contact with the skin, eyes, or respiratory system.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific chemical and physical properties of the substance being handled. All operations involving this compound must be conducted within a certified chemical fume hood to control exposure.[6]

Eye and Face Protection

Due to the risk of serious eye damage, eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[7][8] This is critical to protect against accidental splashes and airborne dust.

  • Face Shield: When handling larger quantities (typically >50g) or when there is an elevated risk of splashing (e.g., during transfers or quenching reactions), a face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of chemicals, including halogenated pyridines.[6][9][10] They offer a reliable barrier for the short-term handling typical of weighing and transfers. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if extended contact is anticipated.

  • Protocol: Double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is mandatory.[8] This protects your skin and personal clothing from contamination.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[10]

Respiratory Protection
  • Primary Engineering Control: The primary method of respiratory protection is the use of a chemical fume hood.[6] All weighing, transfer, and reaction setup involving this solid compound must occur within the hood to capture any dust or vapors.

  • Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during a spill cleanup outside of a hood, a respirator is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used.[7] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.[7]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow for donning and doffing PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

The sequence is designed to move from the least contaminated areas to the most contaminated.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield (if needed) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Waste_Stream substance This compound (Solid or in Solution) hw_solid Hazardous Solid Waste (Clearly Labeled) substance->hw_solid If solid residue hw_liquid Halogenated Organic Liquid Waste (Clearly Labeled) substance->hw_liquid If dissolved ppe Contaminated PPE (Gloves, Wipes, Weigh Paper) ppe->hw_solid glass Contaminated Glassware hw_glass Contaminated Glass Waste Box glass->hw_glass

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.